Product packaging for Acrylic Acid(Cat. No.:CAS No. 9003-01-4)

Acrylic Acid

Cat. No.: B147446
CAS No.: 9003-01-4
M. Wt: 72.06 g/mol
InChI Key: NIXOWILDQLNWCW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acrylic Acid Synthesis Research

The journey of this compound research began in the 19th century. The term "acrylic" was first coined in 1843 to describe a chemical derivative of acrolein. wikipedia.org While this compound (CH₂=CHCO₂H) and meththis compound were synthesized in the mid-19th century, their practical potential was not fully realized until around 1901, following research on acrylic ester polymers. britannica.comnih.gov The polymerizability of this compound was first discovered in 1872. sunsun-china.com

Early industrial production of this compound, starting in the 1930s, relied on several methods that have since been largely abandoned for economic and environmental reasons. wikipedia.orgchemicalbook.com These pioneering, yet now obsolete, processes included:

Reppe Chemistry: This method involved the hydrocarboxylation of acetylene (B1199291), which required nickel carbonyl and high pressures of carbon monoxide. The high cost of acetylene compared to propylene (B89431) made this route economically uncompetitive. wikipedia.org BASF, a major chemical producer, closed the last industrial plant using the Reppe process in 1995. chemicalbook.com

Acrylonitrile Hydrolysis: this compound was also manufactured through the hydrolysis of acrylonitrile. However, this process generated significant ammonium (B1175870) byproducts, creating disposal challenges and was eventually abandoned. wikipedia.orgchemicalbook.com

Other Early Methods: Processes based on the reaction of ketene (B1206846) with formaldehyde (B43269) and the cyanoethanol method were also developed but have been eliminated due to technical and economic drawbacks. chemicalbook.comscribd.com

The modern era of this compound production is defined by the catalytic oxidation of propylene, a byproduct from ethylene (B1197577) and gasoline production. wikipedia.org This technology, developed in the 1960s, is typically performed as a two-step process for higher yields, first converting propylene to acrolein and then oxidizing the acrolein to this compound. chemicalbook.comrice.edu By the late 1990s, propylene oxidation had become the sole method used for commercial this compound production. chemicalbook.com

Table 1: Evolution of Major this compound Synthesis Methods

Method Key Reactants Primary Reason for Obsolescence
Reppe Process Acetylene, Carbon Monoxide, Water High cost of acetylene wikipedia.org
Acrylonitrile Hydrolysis Acrylonitrile Co-generation of ammonium byproducts wikipedia.org
Ketene Process Ketene, Formaldehyde Economic and technical disadvantages chemicalbook.comscribd.com
Propylene Oxidation Propylene, Air Currently the dominant global method chemicalbook.com

Contemporary Research Imperatives: Sustainability and Novel Applications

Current research into this compound is heavily influenced by two main drivers: the need for sustainable production methods and the development of novel, high-value applications.

Sustainability in Synthesis: The chemical industry is actively seeking greener alternatives to the conventional petrochemical-based production of this compound to reduce dependency on fossil fuels and lower environmental impact. mdpi.comfau.eu Research is focused on developing bio-based routes from renewable feedstocks. Several pathways are under investigation:

From Lactic Acid: Lactic acid, which can be produced via the fermentation of carbohydrates like corn starch and sugar, is a promising bio-based feedstock. fau.euazom.com The primary challenge has been the development of efficient catalysts for the dehydration of lactic acid to this compound. azom.com Recent breakthroughs include new catalyst formulations that significantly improve yield and reduce waste, potentially lowering the cost of sustainable this compound. azom.com

From 3-Hydroxypropionic Acid (3-HP): 3-HP is another key bio-based precursor to this compound that can be produced from sugars or glycerol (B35011). wikipedia.orgmdpi.com Major chemical companies have invested in pilot plants for the bio-based production of 3-HP and its subsequent chemical conversion to this compound. mdpi.com

From Furfural (B47365): A synthesis route starting from biomass-derived furfural has been developed, employing environmentally benign reactions like photooxygenation and aerobic oxidation to produce this compound. nih.govresearchgate.net This method has demonstrated high yields in laboratory settings. nih.gov

Novel Applications: Research is expanding the use of this compound and its derivatives beyond traditional applications into advanced materials and new technologies.

Hydrogels: Novel hydrogels based on this compound are being developed for various environmental applications. These crosslinked polymer networks have a high capacity for water absorption and are being engineered for the removal of pollutants, such as cationic dyes like Rhodamine-B, from contaminated water. nih.govmdpi.com

Smart Coatings: this compound is a component in the development of smart coatings that can respond to environmental stimuli like temperature, light, or moisture by altering their properties. chemtradeasia.in

3D Printing: In the field of 3D printing, acrylic-based polymers are being used to create new resins with superior mechanical properties, UV resistance, and printability for a range of applications from prototyping to functional parts. chemtradeasia.in

Dispersants: Poly(this compound) is a highly effective dispersant for mineral slurries, such as calcium carbonate, which is used extensively in paper coatings. acs.org

Current Global Research Landscape and Market Dynamics of this compound and its Derivatives

The global market for this compound and its derivatives is substantial and projected to continue its growth, driven by strong demand from various end-use industries. The market size was valued at USD 13.66 billion in 2023 and is expected to expand significantly by the end of the decade. grandviewresearch.com Projections estimate the market will reach USD 18.11 billion by 2030, growing at a compound annual growth rate (CAGR) of 4.1%. grandviewresearch.com Another forecast predicts the market will reach 10.52 million tons by 2030 from an estimated 8.18 million tons in 2025, with a CAGR of 5.15%. mordorintelligence.com

The market is primarily driven by the consumption of its major derivatives:

Acrylate (B77674) Esters: This segment, which includes methyl, ethyl, and butyl acrylate, represents the largest application of this compound, accounting for over 56% of revenue share in 2023. grandviewresearch.comtechnavio.org These esters are critical components in the production of paints, coatings, adhesives, and sealants. grandviewresearch.comtechnavio.org The paints and coatings industry is a major consumer, driven by growth in the construction and automotive sectors. grandviewresearch.commarketsandmarkets.com

Superabsorbent Polymers (SAPs): Derived from glacial this compound, SAPs are the second major application. The personal care and hygiene sector is the largest end-user, where SAPs are indispensable for manufacturing diapers, adult incontinence products, and sanitary napkins due to their ability to absorb large amounts of liquid. grandviewresearch.commarketsandmarkets.com This segment is projected to expand at a CAGR of 5.73% through 2030. mordorintelligence.com

Table 2: Global this compound Market Snapshot

Metric 2023/2024 Value 2030/2034 Projection CAGR
Market Value USD 13.66 Billion (2023) grandviewresearch.com USD 18.11 Billion (2030) grandviewresearch.com 4.1% grandviewresearch.com
Market Volume 8.18 Million Tons (est. 2025) mordorintelligence.com 10.52 Million Tons (2030) mordorintelligence.com 5.15% mordorintelligence.com
Derivatives Market Value USD 20.64 Billion (2024) marketresearchfuture.com USD 31.53 Billion (2034) marketresearchfuture.com 4.3% marketresearchfuture.com

Geographically, the Asia-Pacific region dominates the global this compound market, accounting for over 52% of global volume in 2024. grandviewresearch.commordorintelligence.com This dominance is fueled by rapid industrialization, urbanization, and strong demand from the construction, automotive, and personal care industries in countries like China and India. grandviewresearch.comfortunebusinessinsights.com North America and Europe are also significant markets, with demand driven by advanced manufacturing technologies and the need for low-VOC, water-borne coatings and adhesives. chemtradeasia.infortunebusinessinsights.com

The competitive landscape includes major chemical producers such as Arkema, BASF, Dow, Evonik, and Nippon Shokubai. fortunebusinessinsights.com Market trends indicate a strategic shift towards feedstock diversification, including bio-based routes and propane-based technologies, to mitigate raw material price volatility and enhance sustainability. mordorintelligence.com

Table 3: Mentioned Chemical Compounds

Compound Name Chemical Formula
Acetaldehyde (B116499) CH₃CHO
Acetic acid CH₃COOH
Acetone (CH₃)₂CO
Acetylene C₂H₂
Acrolein C₃H₄O
Acrylamide (B121943) C₃H₅NO
This compound CH₂=CHCOOH
Acrylonitrile C₃H₃N
Butyl acrylate C₇H₁₂O₂
Carbon monoxide CO
Ethyl acrylate C₅H₈O₂
Ethylene C₂H₄
Ethylene cyanohydrin C₃H₅NO
Formaldehyde CH₂O
Furfural C₅H₄O₂
Glycerol C₃H₈O₃
3-Hydroxypropionic acid C₃H₆O₃
Ketene C₂H₂O
Lactic acid C₃H₆O₃
Meththis compound CH₂=C(CH₃)COOH
Methyl acrylate C₄H₆O₂
Nickel carbonyl Ni(CO)₄
Propane C₃H₈

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4O2<br>CH2CHCOOH<br>C3H4O2<br>CH2=CHCOOH B147446 Acrylic Acid CAS No. 9003-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-enoic acid
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InChI

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)
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InChI Key

NIXOWILDQLNWCW-UHFFFAOYSA-N
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Canonical SMILES

C=CC(=O)O
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Related CAS

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent)
Record name 2-Propenoic acid, homopolymer, syndiotactic
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Record name Acrylic acid
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DSSTOX Substance ID

DTXSID0039229
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Molecular Weight

72.06 g/mol
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Physical Description

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.]
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Boiling Point

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F
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Flash Point

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F
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Solubility

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible
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Density

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05
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Vapor Density

2.5 (Air = 1), Relative vapor density (air = 1): 2.5
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Vapor Pressure

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg
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Impurities

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid.
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Color/Form

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F)

CAS No.

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4
Record name Diacrylic acid
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Record name Acrylic acid
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Melting Point

13.56 °C, 13 °C, 14 °C, 55 °F
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Advanced Synthetic Methodologies for Acrylic Acid

Petrochemical-Based Synthesis: Mechanistic and Catalytic Advancements

The primary industrial route for acrylic acid production involves the catalytic partial oxidation of propylene (B89431). patsnap.comwvu.educatalysis.blog This process typically occurs in two distinct stages, each employing specific catalytic systems to maximize yield and selectivity. wvu.educatalysis.blog

Propylene Oxidation Pathways: Multi-step Catalytic Systems

The conventional petrochemical synthesis of this compound proceeds via a two-step oxidation of propylene. wvu.educatalysis.blog The first step involves the oxidation of propylene to acrolein, followed by the second step where acrolein is further oxidized to this compound. wvu.educatalysis.blog This multi-step approach allows for optimization of reaction conditions and catalysts for each specific conversion. wvu.edu

Step 1: Propylene Oxidation to Acrolein C₃H₆ + O₂ → C₃H₄O + H₂O

Step 2: Acrolein Oxidation to this compound C₃H₄O + 0.5 O₂ → C₃H₄O₂

Acrolein as Intermediate: Enhanced Catalytic Efficiency

Studies on the selective oxidation of acrolein to this compound have investigated various catalysts, including organoselenium compounds and mixed metal oxides. lp.edu.uatandfonline.comresearchgate.net For instance, research using organoselenium catalysts like diphenyldiselenide has shown promising this compound yields of up to 69% under specific conditions, including a reaction temperature of 323 K, a reaction time of 3 hours, and using tert-butanol (B103910) as a solvent with a hydrogen peroxide concentration of 60 wt % and an acrolein:H₂O₂ ratio of 1:1.3. lp.edu.ua

Catalyst Design and Engineering for Improved Selectivity and Yield

Catalyst design and engineering are critical for optimizing the selective oxidation of propylene to this compound. catalysis.blog Mixed metal oxide catalysts, often containing molybdenum, vanadium, and tungsten, are commonly used in these processes. catalysis.blogresearchgate.net The design of these catalysts aims to achieve high activity for the desired oxidation reactions while suppressing side reactions that lead to lower yields and the formation of impurities. catalysis.blogtandfonline.com

Advancements in catalyst design involve tailoring the composition, structure, and morphology of the catalytic materials. researchgate.netrsc.org This includes exploring different metal combinations and ratios, as well as employing novel synthesis methods to create catalysts with enhanced performance. researchgate.netrsc.org

Molybdenum-vanadium (Mo-V) oxide catalysts are widely utilized for the selective oxidation of acrolein to this compound. researchgate.netacs.org Recent research has explored the use of nanosphere templating techniques to improve the structure and catalytic properties of Mo-V oxide catalysts. researchgate.net The introduction of hard polymethyl methacrylate (B99206) (PMMA) and polystyrene (PS) nanospheres during the catalyst preparation process has been shown to significantly alter the porous structure, crystal phases, and chemical properties of the resulting Mo-V catalysts. researchgate.net

Studies have demonstrated that Mo-V-PMMA catalysts prepared with PMMA nanospheres exhibit high acrolein conversion (99.1%) and a high yield of this compound (90.7%) in the selective oxidation of acrolein. researchgate.net This enhanced performance is attributed to the changes in the catalyst's physical and chemical characteristics induced by the nanosphere templating. researchgate.net

Table 1: Catalytic Performance of Mo-V Catalysts with Nanosphere Templating in Acrolein Oxidation researchgate.net

Catalyst TypeAcrolein Conversion (%)This compound Yield (%)
Mo-V-PMMA99.190.7
Mo-V-PSHighHigh

Note: Data for Mo-V-PS catalyst yield and conversion are described as "very high" in the source, specific numerical values for yield were not provided in the abstract snippet.

Thermodynamic and Kinetic Studies of Industrial Processes

Thermodynamic and kinetic studies are essential for understanding and optimizing industrial this compound production processes. These studies provide insights into the energy requirements, reaction rates, and factors influencing equilibrium and product distribution. Kinetic models are developed to describe the complex reaction networks involved in propylene oxidation, including the formation of desired products and undesirable by-products. researchgate.netumn.edu

Bio-Based Synthesis of this compound: Green Chemistry Approaches

The growing demand for sustainable chemical production has spurred research into bio-based routes for synthesizing this compound from renewable resources. mdpi.comd-nb.infonih.govresearchgate.net These green chemistry approaches aim to reduce reliance on petrochemical feedstocks and minimize environmental impact. d-nb.infonih.govresearchgate.net Various biomass-derived feedstocks, including furfural (B47365), glycerol (B35011), lactic acid, and acetic acid, are being explored as potential precursors for bio-based this compound. mdpi.comd-nb.infonih.govresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net

Another area of focus is the production of this compound from glycerol, a readily available by-product of biodiesel production. mdpi.comresearchgate.netacs.org This can involve a two-step process where glycerol is first converted to allyl alcohol, followed by the oxidation of allyl alcohol to this compound. acs.org Catalytic systems, such as Au/CeO₂ catalysts, have shown high yields in the oxidation of allyl alcohol to this compound. acs.org

Furthermore, the catalytic dehydration of lactic acid, which can be produced from the fermentation of sugars, presents a promising pathway to bio-based this compound. researchgate.netrsc.org Research in this area focuses on developing efficient heterogeneous catalysts, including sulfate (B86663) salts and modified zeolites, to achieve high selectivity towards this compound. rsc.org

Engineered microorganisms, such as Escherichia coli, are also being investigated for the direct fermentation of sugars or glycerol to this compound, representing a significant advancement in bio-based production. mdpi.com While still in early stages compared to the production of intermediates like 3-hydroxypropionic acid, these microbial routes offer the potential for highly sustainable and efficient this compound synthesis. mdpi.com

Table 2: Examples of Bio-Based Feedstocks and Routes to this compound mdpi.comd-nb.infonih.govrsc.orgacs.org

FeedstockKey Intermediate(s)Example ReactionsExample Yield (%)
FurfuralHydroxybutenolide, Maleic Anhydride (B1165640)Photooxygenation, Aerobic Oxidation, Ethenolysis81 d-nb.infonih.gov
GlycerolAllyl AlcoholDeoxydehydration, Oxidation87 (from glycerol to AA via allyl alcohol) acs.org
Lactic Acid-Catalytic Dehydration64 (using specific catalyst system) rsc.org
Glucose/Glycerol(via metabolic pathways)Fermentation using Engineered MicroorganismsUp to 237 mg/L (from glucose) mdpi.com

Note: Yields can vary significantly depending on the specific process conditions and catalysts/microorganisms used.

Biomass-Derived Feedstocks and Sustainable Pathways

The utilization of biomass-derived feedstocks for chemical production is gaining significant attention as a sustainable alternative to fossil resources. Biomass offers a renewable carbon source that can be transformed into a variety of valuable chemicals, including this compound. Several platform chemicals derived from biomass, such as glycerol and furfural, are being explored as potential starting materials for this compound synthesis. d-nb.inforesearchgate.netnih.govrsc.org These pathways often involve catalytic reactions designed to minimize waste and maximize atom efficiency, aligning with the principles of green chemistry. d-nb.info

Glycerol Valorization to this compound

Glycerol, a major byproduct of biodiesel production, is a promising biomass-derived feedstock for the synthesis of this compound. rsc.orgmdpi.comlatech.edu Its abundant availability and renewable nature make it an attractive alternative to propylene, the primary petrochemical feedstock for this compound production. rsc.orgrsc.org The conversion of glycerol to this compound can proceed through various intermediate pathways. rsc.orgmdpi.com

The conversion of glycerol to this compound can occur through both direct conversion and multistep processes involving key intermediates. rsc.org Common intermediate pathways include the formation of acrolein, allyl alcohol, and lactic acid. rsc.orgmdpi.comrsc.org

Acrolein Pathway: Glycerol can be dehydrated to acrolein, which is then subsequently oxidized to this compound. rsc.orgmdpi.com This dehydration step typically employs heterogeneous catalysts such as heteropolyacids, zeolites, metal oxides, and phosphates. mdpi.com

Allyl Alcohol Pathway: Another route involves the deoxydehydration of glycerol to allyl alcohol, followed by its oxidation to this compound. rsc.orgmdpi.com Deoxydehydration can be carried out in the liquid phase using catalysts like formic acid or rhenium-based catalysts. mdpi.com

Lactic Acid Pathway: Lactic acid can also serve as an intermediate in the conversion of glycerol to this compound. rsc.orgmdpi.comiip.res.in Glycerol can be dehydrogenated to glyceraldehyde or dihydroxyacetone, which are then converted to lactic acid using Bronsted bases or Lewis acids. mdpi.com Lactic acid can then be dehydrated to this compound catalytically. rsc.orgiip.res.in

Furfural-Based Synthesis

Furfural, another important platform chemical derived from biomass, presents a viable route for the sustainable synthesis of this compound. d-nb.inforesearchgate.netnih.gov This approach often involves a sequence of reactions starting from furfural. d-nb.info

One strategy for converting furfural to this compound involves photooxidation and aerobic oxidation steps. Furfural can be photooxygenated using singlet oxygen to yield hydroxybutenolide. d-nb.inforesearchgate.net This intermediate can then undergo aerobic oxidation to form maleic anhydride. d-nb.inforesearchgate.net Maleic anhydride can subsequently be converted to maleic acid through hydrolysis. d-nb.inforesearchgate.net

Lactic Acid Dehydration to this compound

The catalytic dehydration of lactic acid (LA) presents a promising route for producing bio-based this compound. Lactic acid, readily obtained from the fermentation of carbohydrates, serves as an attractive renewable feedstock. fau.eu The conversion of lactic acid to this compound involves a dehydration reaction, typically carried out in the gas phase over heterogeneous catalysts. fau.eursc.orgfrontiersin.org

This reaction is complex due to the potential for undesired side reactions, such as the formation of acetaldehyde (B116499) and propanoic acid, as well as polymerization. frontiersin.orgresearchgate.net High reaction temperatures (often between 300–400 °C) and the need for relatively high dilution to prevent the formation of non-volatile oligomers of LA are significant challenges. nih.gov Catalyst deactivation due to coking is also a concern. iip.res.in

Various heterogeneous catalyst systems have been investigated for this dehydration, including sulfate salts, phosphate (B84403) salts, nitrate (B79036) salts, hydroxyapatites, and modified zeolites. rsc.org Phosphate-based catalysts, such as barium phosphate (Ba₃(PO₄)₂) and calcium phosphates (Ca₃(PO₄)₂-SiO₂ and Ca₃(PO₄)₂-Ca₂P₂O₇), have shown promising results. osti.govtandfonline.com Modified zeolites, such as lithium-modified NaY zeolite and K⁺-exchanged ZSM-5, have also been explored, demonstrating high activity and selectivity under specific conditions. iip.res.inmdpi.com The acidity and basicity of the catalyst surface play a crucial role in influencing the selectivity towards this compound over by-products like acetaldehyde. google.com

Research findings highlight the impact of catalyst composition and reaction conditions on conversion and selectivity. For instance, lithium-modified NaY zeolite showed 98% lactic acid conversion with 72% this compound selectivity at 623K. iip.res.in Calcium phosphate catalysts have also demonstrated good performance, with Ca₃(PO₄)₂ achieving 62% selectivity to this compound at 75% conversion at 400 °C with a 2 wt% methyl lactate (B86563) feed. tandfonline.com

Catalyst Temperature (°C/K) Lactic Acid Conversion (%) This compound Selectivity (%)
Li(2%)-NaY zeolite 623K 98 72
Ba₃(PO₄)₂ 325°C - ~60
Ca₃(PO₄)₂ 400°C 75 62
K:Ba Phosphate (40:60) - 91 92
Ca-XAP-F2 Hydroxyapatite (B223615) - Total 37.3

Note: Data compiled from various sources, conditions may vary. frontiersin.orgiip.res.inosti.govtandfonline.com

Recent studies have also explored the catalytic cracking of lactide and poly(lactic acid) to this compound under milder conditions using strong acids in the presence of bromide or chloride salts, achieving up to 58% yield. nih.gov

Crotonic Acid Conversion to Acrylates

Crotonic acid, a β-methyl substituted acrylic monomer, can be obtained from both petrochemical and bio-based resources, such as acetaldehyde derived from bioethanol fermentation. researchgate.netwikipedia.org While crotonic acid itself has applications in polymer production, research has also investigated its conversion to acrylates. researchgate.net

One route involves the pyrolysis of poly(3-hydroxybutyrate) (P3HB), a bacterially synthesized polyester, to crotonic acid. researchgate.net This crotonic acid can then undergo metathesis with bio-based ethylene (B1197577) to yield propene and this compound. researchgate.net

Another method for producing acrylate (B77674) esters involves starting from alkyl lactates. renewable-carbon.eu This process includes the catalytic hydroesterification of alkyl lactate with carbon monoxide and ethylene in the presence of a palladium catalyst, yielding alkyl 2-(propionyloxy)propanoates. renewable-carbon.eu Subsequent pyrolysis of these propanoates produces acrylate esters and propionic acid. renewable-carbon.eu Hydrolysis of the acrylate esters can then yield this compound. renewable-carbon.eu This method, starting from bio-derived lactic acid, offers a potential route to bio-based acrylates and this compound, operating at relatively low temperatures (around 80 °C) and potentially without the need for solvents. renewable-carbon.eu

Microbial and Enzymatic Production of this compound

Microbial and enzymatic routes offer alternative, potentially more sustainable pathways for this compound production, leveraging the capabilities of biological systems to convert renewable feedstocks. acs.orgnih.gov

Engineered Microorganisms (e.g., Escherichia coli) for Direct Biosynthesis

Metabolically engineered microorganisms, particularly Escherichia coli, have been explored for the direct biosynthesis of this compound from renewable carbon sources like glucose or glycerol. acs.orgmdpi.comresearchgate.net This approach involves introducing or modifying metabolic pathways within the host organism to channel carbon flow towards this compound production.

Several biosynthetic pathways have been developed, utilizing precursors such as glycerol, malonyl-CoA, or β-alanine. mdpi.comresearchgate.net Some of these pathways involve 3-hydroxypropionic acid (3-HP) as an intermediate. mdpi.comresearchgate.netsci-hub.se For instance, E. coli strains have been engineered to produce 3-HP from glucose or glycerol, which is then further converted to this compound. researchgate.netsci-hub.se

A novel biosynthetic pathway for this compound production in E. coli has been developed through the β-alanine route. acs.orgnih.gov This pathway was divided into an upstream module for β-alanine formation and a downstream module for this compound formation. acs.org By introducing efficient enzymes and optimizing gene expression, researchers were able to achieve direct fermentative production of this compound from glucose. acs.org While still in early stages compared to 3-HP production, engineered E. coli has demonstrated the ability to produce this compound, with reported titers reaching up to 237 mg/L in fed-batch fermentation using glucose as a carbon source via the β-alanine precursor. acs.orgnih.govmdpi.com

Another approach in engineered E. coli involves a pathway from glycerol via 3-hydroxypropionaldehyde, 3-hydroxypropionyl-CoA, and acryloyl-CoA. researchgate.netsci-hub.se An engineered E. coli strain coexpressing glycerol dehydratase from Klebsiella pneumoniae and 3-hydroxyacyl-(ACP) dehydratase from G. oxydans was constructed, producing 144.0 ± 9.8 mg/L of this compound in shake-flask culture. researchgate.net

3-Hydroxypropionic Acid (3-HP) as a Key Bio-Intermediate

3-Hydroxypropionic acid (3-HP) is a highly valuable platform chemical and a key intermediate in the production of bio-based this compound. acs.orggoogle.comgrandviewresearch.comgoogle.com It can be produced through the microbial fermentation of renewable feedstocks like sugars (glucose and xylose) or glycerol using metabolically engineered microbial strains. acs.orglgcorp.comsmolecule.com

The conversion of 3-HP to this compound is typically achieved through catalytic dehydration. acs.orggoogle.comgoogle.com This chemical conversion step often follows the biological production of 3-HP, forming a "semi-biological" route to this compound. mdpi.com Catalytic dehydration of 3-HP can achieve high yields of this compound, reported to be in the range of 80–99%. acs.org

Advancements in the biological production of 3-HP, coupled with efficient catalytic dehydration methods, have the potential to make the production of this compound via 3-HP more financially viable and environmentally beneficial than conventional petrochemical routes. acs.org Companies are actively pursuing this route, with some having demonstrated pilot-scale production of 3-HP and its subsequent conversion to glacial this compound. blogspot.comacs.org LG Chem, for instance, is accelerating the commercial production of 100% plant-based this compound derived from 3-HP produced through microbial fermentation. lgcorp.com

Advancements in Catalyst Technology for Bio-based Routes

Catalyst technology plays a vital role in the efficiency, selectivity, and sustainability of bio-based this compound production processes. datahorizzonresearch.com Advancements in catalyst development are crucial for improving the techno-economic viability of these alternative routes. datahorizzonresearch.com

Enzymatic and Microbial Catalysts

Enzymatic and microbial catalysts represent promising areas within the development of catalysts for bio-based this compound synthesis. nih.govdatahorizzonresearch.com

Enzymatic catalysts utilize isolated enzymes to catalyze specific reactions in the conversion of renewable feedstocks to this compound. datahorizzonresearch.com Enzymes like oxidoreductases and hydrolases can be engineered or sourced from microorganisms to facilitate these bioconversions. datahorizzonresearch.com Enzymatic reactions can often operate under milder conditions, offer high selectivity, and have the potential for reduced environmental impact compared to traditional chemical catalysts. datahorizzonresearch.comnih.gov While the direct enzymatic dehydration to introduce the double bond for this compound formation is less explored due to the potential toxicity of products like acrolein and this compound to enzymes, enzymatic steps are crucial in the upstream production of intermediates like 3-HP or acryloyl-CoA. google.comd-nb.info For example, enzymatic conversions are involved in the process of producing acrylyl-CoA from glycerol via 3-hydroxypropionaldehyde and 3-hydroxypropionyl-CoA, which can then be enzymatically converted to this compound. google.com

Microbial catalysts, on the other hand, utilize whole, often genetically engineered, microorganisms or their metabolic pathways to convert renewable feedstocks into this compound or its precursors. datahorizzonresearch.comgoogle.com Microorganisms like bacteria and yeast can be engineered to efficiently channel sugars, glycerol, and other biomass components into desired products. datahorizzonresearch.com This approach integrates the catalytic activity within a living system. Engineered Escherichia coli strains, as discussed earlier, serve as prime examples of microbial catalysts for this compound biosynthesis. acs.orgnih.gov The development of robust and efficient enzymatic and microbial catalysts is a key focus in research and industry to enhance the scalability and economic feasibility of bio-based this compound production. datahorizzonresearch.com

Optimization of Fermentation and Downstream Processing

Bio-based this compound production through fermentation offers a promising alternative to conventional petrochemical routes, utilizing renewable feedstocks such as sugars, glycerol, and lignocellulosic biomass. The development of efficient microbial strains capable of converting these feedstocks into this compound or its precursors, such as 3-hydroxypropionic acid (3-HP), is a key area of research. wikipedia.org Significant effort has been directed towards metabolic engineering and synthetic biology to create high-performing microorganisms for this purpose. wikipedia.org

Downstream processing, which involves the separation and purification of this compound from the fermentation broth, presents significant challenges due to the chemical's reactivity and potential toxicity to the host organism. fishersci.no Research focuses on developing efficient and cost-effective separation techniques. Screening and validating different downstream processing schemes, including laboratory-scale batch and continuous units, are in progress to improve recovery efficiency. lipidmaps.org Integrating bioprocesses with downstream processing is also being explored to increase productivity and minimize recovery costs. nih.gov Furthermore, developing microbial strains with enhanced tolerance to this compound is essential for achieving economically viable production levels. fishersci.no

Novel Feedstocks and Conversion Strategies

The exploration of novel feedstocks and innovative conversion strategies is driving the development of more sustainable this compound synthesis routes. Beyond traditional petrochemicals, researchers are investigating the use of readily available and renewable carbon sources. wikipedia.orgnih.govmitoproteome.org

CO2 and Ethylene Coupling for this compound Synthesis

The catalytic coupling of carbon dioxide (CO2) and ethylene represents an atom-economical and sustainable approach for this compound synthesis, offering an alternative to the petroleum-based oxidation of propylene. h-its.orgfishersci.se This reaction, once considered a "dream reaction" due to the inertness of CO2, has become a reality through significant research into metal-catalyzed processes. fishersci.se

Studies have examined the ability of first-row transition metals, such as Nickel (Ni) and Iron (Fe), to catalyze the coupling of CO2 and ethylene to yield acrylates. h-its.org While Ni-mediated coupling has been extensively studied, challenges remain in achieving high catalytic activity and stability. h-its.orgfishersci.be The reaction typically involves the formation of metallalactones as intermediates. fishersci.semetabolomicsworkbench.org Efficient heterogeneous catalysts are being explored to overcome the limitations of homogeneous systems, which have often been limited by low activity and stability. fishersci.be Computational studies are also being employed to design catalysts, such as metal-exchanged MFI zeolites, for this coupling reaction. fishersci.be The choice of catalyst and reaction conditions, including the use of cleavage auxiliaries like Lewis acids or strong sodium bases, is crucial for controlling the reaction pathway and suppressing undesired side reactions. metabolomicsworkbench.org

Acetic Acid and Methanol (B129727) Condensation Routes

Another novel synthetic route attracting attention is the direct synthesis of this compound through the aldol (B89426) condensation of acetic acid and methanol. fishersci.it This approach offers advantages by utilizing readily available and stable feedstocks. fishersci.it In this process, methanol is typically dehydrogenated to formaldehyde (B43269), which then undergoes aldol condensation with acetic acid to form this compound and methyl acrylate. fishersci.it

Significant progress has been made in developing efficient catalysts for the acetic acid and methanol condensation route. TiO2-coated NASICON-type catalysts have shown promise for the direct synthesis of this compound and methyl acrylate. fishersci.it Research indicates that the catalytic activity of these materials is related to the synergistic effect of redox sites, primarily from the TiO2 coating, and acid-base sites, provided by the NASICON substrate material. fishersci.it

Studies on TiO2-coated NASICON catalysts have demonstrated notable selectivity and yield for the targeted products (this compound and methyl acrylate). For instance, one study reported a selectivity of 56.1% for the combined this compound and methyl acrylate product, with a spatiotemporal yield of 46.5 µmol·g⁻¹·min⁻¹ or 0.221 g·g⁻¹·h⁻¹. fishersci.it The modulation of acidic and basic properties of these catalysts, including their distribution and ratio, is crucial for optimizing their performance.

Polymerization Mechanisms and Advanced Materials Science of Acrylic Acid

Fundamental Polymerization Kinetics and Thermodynamics

The polymerization of acrylic acid is an exothermic process, meaning it releases heat. The reaction enthalpy for this compound polymerization is approximately -77.4 kJ/mol. acs.org This significant heat release poses a challenge for maintaining isothermal conditions during polymerization, particularly at high monomer concentrations, where the adiabatic temperature increase can be substantial. acs.org For instance, at an initial monomer concentration of 300 g/L, the adiabatic temperature increase is approximately 90 K. acs.org

The kinetics of this compound polymerization are influenced by factors such as monomer concentration, temperature, and the type of solvent used. mdpi.com Studies have shown that the radical polymerization of this compound is largely concentration-dependent and affected by the surrounding solvent. mdpi.com The reaction rate constants and activation energy vary depending on the reaction conditions and the initiator used. mdpi.com For non-neutralized this compound in isopropanol (B130326), the monomer reaction order has been reported as 1.73 ± 0.15. mdpi.com The activation energy can range from 58.6 ± 0.8 kJ/mol with 0.5 mol% AIBN to 88.5 ± 1.5 kJ/mol with 1.0 mol% AIBN. mdpi.com The reaction enthalpy in isopropanol is consistent with values reported for aqueous polymerization, around 66.4 ± 4.8 kJ/mol. mdpi.com

Data on the kinetics of this compound polymerization in isopropanol at different temperatures and initiator concentrations are presented below:

Initiator (AIBN)Temperature (°C)Initial Polymerization Rate (mol·L⁻¹·min⁻¹)Monomer Reaction OrderActivation Energy (kJ/mol)Reaction Enthalpy (kJ/mol)
0.5 mol%60-750.04 - 0.11.73 ± 0.1558.6 ± 0.866.4 ± 4.8
1.0 mol%60-750.06 - 0.35-88.5 ± 1.5-

Note: Data compiled from Source mdpi.com. Some values were not available in the provided snippets.

The thermodynamics of polymerization are primarily related to the propagation step. 213.55.90 The change in Gibbs free energy (ΔG) determines the thermodynamic feasibility of polymerization, where a negative ΔG indicates a favored process. 213.55.90 For chain polymerizations of alkenes like this compound, ΔG is typically negative due to a negative enthalpy change (ΔH) that outweighs the negative entropy change (ΔS). 213.55.90 The negative ΔH is primarily due to the conversion of a pi bond to a sigma bond. 213.55.90 The ΔS of polymerization is mainly attributed to the loss of translational entropy of the monomer. 213.55.90

Free Radical Polymerization of this compound

Free radical polymerization is a widely used method for polymerizing vinyl monomers, including this compound. fujifilm.comcmu.edu This process proceeds through a chain reaction mechanism involving elementary steps: initiation, propagation, chain transfer, and termination. fujifilm.comcmu.edu

Initiation, Propagation, and Termination Mechanisms

Initiation is the step where highly active free radicals are generated, which then react with monomer molecules to form initiating monomer radicals. fujifilm.comcmu.edu These initiating radicals are capable of chain growth. fujifilm.com

Propagation involves the successive addition of monomer units to the growing polymer radical chain. fujifilm.comcmu.edu This step is responsible for the increase in polymer chain length. fujifilm.com

Termination occurs when two growing polymer radicals react with each other, leading to the deactivation of the radicals and the cessation of chain growth. fujifilm.comcmu.edu The most common termination mechanisms are recombination, where two radicals combine, and disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in one saturated and one unsaturated chain. fujifilm.com Termination reactions significantly influence the molecular weight distribution of the resulting polymer. fujifilm.com

Role of Initiators and Chain Transfer Agents
Inhibition Mechanisms (e.g., Oxygen, MEHQ, PTZ)

Polymerization inhibitors are added to monomers like this compound to prevent premature or spontaneous polymerization during storage and transportation. acs.orgresearchgate.netresearchgate.netnih.gov Oxygen, monomethyl ether hydroquinone (B1673460) (MEHQ), and phenothiazine (B1677639) (PTZ) are common inhibitors used for this compound. acs.orgresearchgate.netresearchgate.net

Dissolved oxygen is a strong inhibitor. acs.orgresearchgate.net It reacts with primary carbon radicals produced by the initiator to form peroxy radicals. acs.org These peroxy radicals are less reactive and can further react with other radicals, effectively terminating the chain. acs.org

MEHQ is another widely used inhibitor. acs.orgresearchgate.netresearchgate.net Its inhibition effect on this compound polymerization is significantly enhanced in the presence of oxygen, demonstrating a synergistic effect. acs.orgresearchgate.net MEHQ is believed to react with peroxy radicals, forming more stable radicals that can further terminate other peroxy radicals. acs.org This prevents the formation of long oxygen-monomer copolymer chains and reduces oxygen consumption, thus enhancing the inhibition by oxygen. acs.org

PTZ is a highly efficient inhibitor that can function in both oxygenated and oxygen-free environments. researchgate.netnih.gov PTZ can react directly with growing polymer radicals. researchgate.netnih.gov In an this compound medium, PTZ may act via a catalytic mechanism. nih.gov Studies suggest that PTZ reacts with carbon radicals faster than oxygen, making it a stronger inhibitor than oxygen in some cases. acs.org PTZ can be oxidized to a radical cation, which then participates in the inhibition process. nih.gov

Gel Formation Mechanisms in Emulsion Polymerization

Gel formation, or cross-linking, can occur during the emulsion polymerization of this compound, leading to the formation of an insoluble polymer network. kpi.uaresearchgate.netakademiabaru.com In emulsion polymerization, gel formation can happen in the early stages, sometimes followed by the break-up of the gel into smaller particles under agitation. kpi.ua

Mechanisms contributing to gel formation in emulsion polymerization of acrylates include intermolecular chain transfer to the polymer, combined with termination by combination of molecules with long-chain branches. nih.govresearchgate.net The presence of functional monomers like this compound can influence gel content. nih.govresearchgate.net Factors such as monomer ratio and pH can also affect gel formation in emulsion copolymerization. researchgate.net For instance, a high pH during polymerization can have a deleterious effect on adhesive properties because gel polymer is not formed. researchgate.net Conversely, at low pH, higher surfactant concentrations can lead to higher gel content. researchgate.net

In systems involving this compound, the carboxylic acid groups can participate in reactions that lead to cross-linking. Additionally, chain transfer to polymer followed by radical combination can create branched and eventually gelled structures. nih.govresearchgate.net

Pressure-Induced Polymerization of this compound

Pressure can induce the polymerization of this compound. Studies using techniques like neutron diffraction and Raman spectroscopy have investigated the behavior of this compound under high pressure. acs.orgnih.govnih.govacs.org

This compound can undergo polymorphic transitions under pressure. acs.orgnih.govnih.govacs.org For example, a transition at approximately 0.87 GPa has been observed. acs.orgnih.gov While this compound can retain its molecular nature up to significant pressures (e.g., 7.21 GPa), polymerization can occur upon decompression. acs.orgnih.gov This decompression-induced polymerization, observed between 0.2 and 2.2 GPa, is attributed to an increase in molecular volume that facilitates the polymerization reaction. acs.orgnih.gov Polymerization can also be initiated by applying sustained pressure, such as around 1 GPa for a week. acs.orgnih.gov

Raman spectroscopy studies have indicated the onset of polymerization at pressures beyond approximately 8 GPa. nih.govacs.org The resulting polymeric material from pressure-induced polymerization can have a different molecular structure compared to polymers produced by traditional methods. acs.orgnih.gov

Research on the pressure-induced polymerization of this compound-formamide binary systems has shown that the polymerization rate can increase with increasing pressure up to a certain point, followed by an abrupt decrease. tandfonline.com The polymerization can even proceed in the glassy state attained by compression. tandfonline.com

Structural Transformations Under High Pressure

High-pressure conditions can significantly influence the structural behavior of this compound monomers and the resulting poly(this compound). Studies using in-situ Raman spectroscopy have investigated the pressure-induced transformations of this compound. Upon compression, this compound has been observed to undergo crystalline phase transitions. At approximately 0.3 GPa, a liquid-to-solid transition occurs, followed by a solid-to-solid transition at around 2.7 GPa, leading to a new crystalline phase. uwo.caresearchgate.netnih.gov These structural rearrangements under pressure can impact the subsequent polymerization process. Neutron diffraction studies on perdeuterated this compound (this compound-d4) have also confirmed a polymorphic transition at approximately 0.87 GPa. nih.govacs.org this compound has been found to retain its molecular structure up to a static pressure of 7.21 GPa, with polymerization observed to occur on decompression between 0.2 and 2.2 GPa. nih.govacs.org Polymerization can also be initiated by applying pressures of approximately 1 GPa for a week. nih.govacs.org

Novel Properties of Pressure-Synthesized Poly(this compound)

Polymerization under high pressure can yield poly(this compound) with distinct properties compared to those obtained through conventional synthetic routes. The different spatial arrangement of molecules in the crystal structure induced by high pressure may influence the resulting polymer structure. nih.gov Analysis of pressure-quenched materials and the high-pressure polymeric phase using techniques like Raman spectroscopy, FT-IR spectroscopy, and differential scanning calorimetry has revealed that the resulting product can possess a different molecular structure compared to polymers produced via traditional methods. nih.govacs.org Pressure-induced polymerization is considered a green chemistry process as it can be conducted without solvents or catalysts. uwo.ca

Other Polymerization Techniques (e.g., Transesterification, Melt Polymerization)

Beyond high-pressure methods, other techniques like transesterification and melt polymerization are explored for synthesizing this compound polymers and related materials. Transesterification involves the reaction of an ester with an alcohol to form a new ester and alcohol. This technique can be applied to this compound esters to synthesize various (meth)this compound esters, particularly with polyhydric alcohols. google.com Catalysts such as LiCl/CaO, LiBr/CaO, or LiI/CaO in the presence of a polymerization inhibitor can be used for the transesterification of (meth)this compound esters derived from alcohols with 1 to 4 carbon atoms with polyhydric alcohols. google.com Magnesium alcoholates have also been found effective as transesterification catalysts for acrylic or meththis compound esters. google.com Transesterification reactions can sometimes occur concomitantly with other polymerization mechanisms, such as oxa-Michael addition, in the step-growth polymerization of alkyl acrylates, leading to poly(ester-ether)s. researchgate.netrsc.org

Melt polymerization involves polymerizing monomers in their molten state, often without a solvent. While less common for this compound homopolymerization due to the high melting point of PAA and potential for crosslinking, modified approaches or copolymerizations involving this compound in melt processes are explored, particularly in the context of creating specific polymer architectures or composites. Information specifically on the melt homopolymerization of this compound yielding high molecular weight linear PAA is limited in the provided search results, but the concept of melt processing is relevant in polymer composite formation.

Advanced Poly(this compound) Materials and Composites Research

Poly(this compound) is a crucial matrix material for developing advanced composites due to its functional carboxylic acid groups, which allow for interactions with various fillers. sci-hub.seresearchgate.net The integration of nanoparticles into the PAA matrix leads to nanocomposites with significantly enhanced characteristics, including improved electrical conductivity, thermal stability, mechanical strength, biocompatibility, and adsorption properties. sci-hub.seresearchgate.net

Design and Synthesis of Poly(this compound) Nanocomposites

The design and synthesis of PAA nanocomposites involve incorporating nanometer-sized inorganic or carbon-based fillers into the PAA matrix. sci-hub.seresearchgate.net Various methods are employed, including in situ polymerization and solution mixing. sci-hub.se The interaction between the PAA matrix and the nanofillers is critical for achieving high-performance materials. sci-hub.seresearchgate.net

Poly(this compound) nanocomposites incorporating carbon nanotubes (CNTs), graphene, and nanodiamond have been developed to leverage the unique properties of these carbon allotropes.

Carbon Nanotubes: PAA/carbon nanotube nanocomposites can be synthesized through methods like in situ polymerization and solution mixing. sci-hub.se Functionalized carbon nanotubes can form better interactions with PAA, resulting in well-compatible nanocomposites with enhanced dispersion, conductivity, and adsorption properties. sci-hub.se PAA can effectively wrap around the surface of multi-walled carbon nanotubes (MWCNTs) through hydrophilic attraction, leading to stable dispersions in water. researchgate.net These composites show potential for applications in batteries, capacitors, sensors, and water filters. sci-hub.seresearchgate.net PAA-coated carbon nanotube-paper composites have been explored for humidity and moisture sensing, where the swelling of PAA contributes to the sensor response. rsc.org

Graphene: PAA/graphene and PAA/graphene oxide (GO) nanocomposites exhibit improved morphology, thermal, and mechanical properties. sci-hub.se PAA/GO composite hydrogels have been successfully prepared, where the oxygen-containing functional groups of GO can crosslink and form hydrogen bonds with the carboxyl groups of PAA, significantly enhancing mechanical properties like tensile strength and elongation at break. mdpi.com GO also promotes the transportation of electrolyte ions in hydrogel electrolytes. mdpi.com PAA-modified graphene oxide composites have shown enhanced adsorption capacity for pollutants like phenol (B47542) from wastewater. bohrium.com Poly(this compound) grafted reduced graphene oxide (rGO-g-PAA) can be synthesized and incorporated into polymer networks to create composite hydrogels with good electronic and mechanical properties. tandfonline.com

Nanodiamond: Studies on PAA/nanodiamond nanocomposites have revealed improved dispersion, fluorescence, and other physical properties. sci-hub.se Functional nanodiamonds contribute to these enhancements. sci-hub.se Research in this area is ongoing to fully understand the potential of these materials. sci-hub.se Hybrid nanodiamond-based nanocomposites, including those with graphene and carbon nanotubes, are areas requiring further research for precise design and large-scale processing. enpress-publisher.com Magnetic nanodiamonds surface-grafted with PAA through chemical bonding have been used in cellular imaging applications, leveraging their fluorescence properties. sci-hub.se

Data on mechanical properties of PAA/GO composites illustrates the enhancement:

MaterialTensile Strength (MPa)Elongation at Break (%)
Pristine PAA gel4.01556
PAA/GO composite gel6.11950

This table highlights the significant improvement in mechanical performance upon the incorporation of graphene oxide into the PAA matrix. mdpi.com

Poly(this compound) is also utilized in the creation of hybrid materials with various inorganic nanoparticles. sci-hub.seresearchgate.net These nanocomposites contain nanometer-sized inorganic particles (1-100 nm) dispersed within the polymer matrix. sci-hub.se Inorganic nanofillers are incorporated to enhance electrical, mechanical, thermal, and chemical properties. sci-hub.se

Examples of PAA hybrid materials with inorganic nanoparticles include composites with metal oxides, gold nanoparticles, and magnetic nanoparticles. nih.govmdpi.com PAA can be used as a coating agent for various inorganic nanoparticle surfaces, such as metal oxides, gold nanoparticles, and silica (B1680970), to improve their stability, solubility, and facilitate functionalization. nih.gov

Specific examples from research include:

Boron oxide (B2O3)/PAA nanocomposites synthesized by solution intercalation, showing enhanced thermal stability and antimicrobial activity with increasing B2O3 content. balikesir.edu.tr

Electrically conductive CuS–PAA composites prepared from chemically precipitated CuS powder. balikesir.edu.tr

Fe3O4/chitosan (B1678972)/poly(this compound) composite particles with high adsorption capacity for copper ions. balikesir.edu.tr

PAA-coated iron oxide nanoparticles with different molar masses, influencing the magnetic diameter and structure. nih.gov

Titanium dioxide (TiO2)/PAA nanocomposites synthesized via gamma-irradiation, where PAA acts as a polymer cap to stabilize TiO2 nanoparticles and prevent aggregation. scientific.net

PAA-coated EuBiGd2O3 nanoparticles synthesized for multimodal imaging contrast agents, combining MRI, CT, and fluorescent capabilities. dovepress.com

The integration of inorganic nanoparticles into the PAA matrix significantly impacts morphology, heat stability, tensile strength, and biomedical-related properties. sci-hub.se The strong interaction between the nanofiller and the PAA matrix leads to exceptionally enhanced characteristics. sci-hub.se

Interfacial Interactions and Performance Enhancement

Interfacial interactions play a crucial role in tailoring the properties and enhancing the performance of materials incorporating poly(this compound). PAA's carboxylic acid groups facilitate various interactions, including hydrogen bonding, electrostatic interactions, and covalent bonding, particularly when combined with other materials like polymers or nanoparticles. These interactions can significantly influence the composite material's mechanical strength, adhesion, and functional performance.

For instance, the incorporation of functionalized nanocrystalline cellulose (B213188) (NCC) into PAA hydrogels has demonstrated a significant enhancement in mechanical properties. Dicarboxylated nanocrystalline cellulose (DCNC), prepared by selective chemical oxidation of NCC, when incorporated into PAA hydrogels, led to a substantial increase in Young's modulus and tensile strength compared to neat PAA hydrogels. rsc.org This improvement is attributed to the strong interfacial interactions formed between the functionalized NCC and the PAA matrix. rsc.org Similarly, amorphous calcium silicate (B1173343) hydrate (B1144303) (C-S-H) nanoparticles contribute to strong interfacial interactions in PAA/CSH nanocomposite hydrogels through ionic bonding (CaCSH-O'paa, CaCSH-OHpaa) and the formation of a hydrogel bond network, bolstering mechanical properties like stretchability. acs.org

In nanofiltration membranes, PAA has been used as an active additive to control interfacial polymerization. Synergistic interactions, including hydrogen bonding, electrostatic interaction, and covalent bonding between PAA and monomers like piperazine (B1678402) (PIP), along with increased solution viscosity, enable rational control of monomer diffusion and reaction rate. acs.org This leads to the formation of a thinner, more hydrophilic, and negatively charged selective layer, resulting in enhanced water permeability and fouling resistance. acs.org

Cross-linked Poly(this compound) and Superabsorbent Polymers (SAPs)

Cross-linked poly(this compound) is a primary component of many superabsorbent polymers (SAPs). SAPs are a class of polymeric materials capable of absorbing and retaining exceptionally large volumes of water or aqueous solutions relative to their dry weight. behinpolymerco.comwikipedia.org This remarkable ability stems from their three-dimensional cross-linked network structure and the presence of numerous hydrophilic functional groups, predominantly the carboxylate groups of PAA. behinpolymerco.comwikipedia.org

Synthesis and Characterization of SAPs

Superabsorbent polyacrylates are typically synthesized by polymerizing this compound, often in the presence of a cross-linking agent. arcjournals.org Common synthesis methods include free radical copolymerization and inverse-suspension polymerization. behinpolymerco.com The cross-linking agent creates a stable network structure that prevents the polymer from dissolving in water while allowing it to swell significantly. behinpolymerco.comwikipedia.org

Characterization of PAA-based SAPs involves various techniques to analyze their structure, morphology, and thermal properties. Fourier-transform infrared spectroscopy (FTIR) is used to confirm the successful copolymerization and the presence of characteristic functional groups and cross-linking. iaea.orgmdpi.comrasayanjournal.co.in Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to study the thermal stability and transitions of the synthesized polymers. mdpi.comrasayanjournal.co.in Scanning electron microscopy (SEM) provides insights into the surface morphology and porous structure of the SAPs, which is crucial for understanding their absorption behavior. mdpi.comrasayanjournal.co.in Studies have shown that the surface morphology of cross-linked SAPs can be smooth and homogeneous or porous, branched, and rough, depending on the synthesis conditions and the cross-linking agent used. mdpi.com

Water Absorption and Retention Capabilities

The defining characteristic of SAPs is their extraordinary water absorption and retention capacity. PAA-based SAPs can absorb hundreds or even thousands of times their own weight in distilled water. wikipedia.orgarcjournals.orgmdpi.comresearchgate.net This is primarily driven by osmosis; the high concentration of ions (carboxylate groups) within the polymer network draws water into the structure. arcjournals.org

The water absorption capacity is significantly influenced by factors such as the ionic concentration of the external solution and the degree of cross-linking. In saline solutions, the absorbency of SAPs is typically lower compared to distilled water due to the reduced osmotic pressure difference and the presence of cations that can interact with the carboxylate groups. wikipedia.org For example, a PAA-based superabsorbent composite showed water absorbencies of 724 g/g in distilled water and 98 g/g in 0.9 wt% NaCl solution. mdpi.com The degree of cross-linking controls the swelling capacity and gel strength; lower cross-link density generally leads to higher absorbency and swelling but results in a softer gel. wikipedia.org

Superabsorbent polymers also exhibit excellent water retention capabilities, holding the absorbed liquid even under moderate pressure. rasayanjournal.co.in This property is vital for their applications in hygiene products and agriculture. behinpolymerco.com

Poly(this compound) in Advanced Functional Materials

Poly(this compound) is a key component in the development of various advanced functional materials, leveraging its unique chemical and physical properties. Its ability to interact with other materials, form gels, and respond to environmental stimuli makes it suitable for diverse high-performance applications. chemicalbook.comsci-hub.senih.gov

Applications in Batteries and Sensors

PAA has found application as a binder material in lithium-ion batteries, particularly in silicon anodes. Its adhesive properties help to maintain the integrity of the electrode structure, which is crucial given the significant volume changes silicon undergoes during cycling. lbl.govrsc.orgresearchgate.net Research indicates that PAA undergoes chemical evolution during electrode curing, forming a cross-linked polyether network that can influence lithium-ion solvation dynamics at the electrode interface and improve cell performance. rsc.org Conductive PAA-polyaniline composites have also been explored as multifunctional binders to enhance the electrical conductivity and stability of organic electrodes in lithium-ion batteries. acs.org

In the field of sensors, PAA is utilized due to its hydrophilic nature, biocompatibility, and ability to be modified. researchgate.net PAA-based materials have been incorporated into electrochemical sensors, contributing to electrocatalytic activity and sensing stability. researchgate.netbohrium.com Polythis compound polyelectrolyte brushes have been used in surface plasmon resonance (SPR) sensors to enhance sensitivity for detecting nano-objects, demonstrating a switching behavior based on pH changes that affects the brush conformation and optical properties. mdpi.com PAA partial sodium salt has also been explored in the development of highly sensitive relative humidity sensors. sigmaaldrich.com

Biomedical Applications (e.g., Drug Delivery, Medical Adhesives)

The biocompatibility, non-toxicity, and biodegradability of poly(this compound) make it a favored polymer for numerous biomedical applications. nih.govcarbomer.com PAA is widely used in drug delivery systems due to its pH-responsive nature and ability to absorb water and swell, allowing for controlled release of therapeutic agents. carbomer.commdpi.com Cross-linked PAA derivatives, such as Carbopols (or Carbomers), are specifically employed for controlled drug delivery, releasing drugs at a measured pace as they swell in aqueous environments. carbomer.com PAA-based nanoparticles and nanoconjugates are also explored as drug carriers, offering stability and stimuli-responsive release mechanisms. nih.govcarbomer.com PAA's versatility in drug delivery extends to various administration routes, including oral, transdermal, topical, buccal, nasal, and ocular methods. carbomer.com

Furthermore, PAA's excellent bonding strength makes it suitable for medical adhesives. nih.govmdpi.com It is used in the development of bioadhesive materials for applications such as wound dressings and medical device fixation. nih.govmdpi.com PAA's ability to adhere to various biological tissues, including mucosa, skin, bone, and teeth, has led to its inclusion in novel medical devices like hemostatic agents. mdpi.com

Sustainable Coatings and Biodegradable Adhesives

The drive towards environmentally friendly materials has spurred research into utilizing this compound in sustainable coatings and biodegradable adhesives. Acrylic polymers and copolymers are key components in the formulation of waterborne coatings, offering a greener alternative to solvent-based systems by reducing volatile organic compound (VOC) emissions pcimag.comrsc.org. The carboxyl groups in this compound contribute to the hydrophilicity of the resulting polymers, facilitating their dispersion in water pcimag.com.

Research is exploring the use of bio-based this compound, derived from renewable resources such as corn or glycerol (B35011), to further enhance the sustainability of these materials umn.educoatingsworld.comresearchgate.netrsc.org. Novel catalytic technologies are being developed to efficiently convert biomass-derived intermediates like lactic acid into this compound and acrylates umn.edu.

In the realm of biodegradable adhesives, this compound is often copolymerized with other monomers to achieve desired properties such as tackiness and water solubility pk.edu.pl. For instance, biodegradable water-soluble pressure-sensitive adhesives (PSAs) are synthesized from acrylate (B77674) monomers, including this compound, along with tackifying alkyl acrylates and vinyl carboxylic acids pk.edu.pl. The water solubility of these copolymers can be modified by neutralizing the carboxyl groups derived from this compound pk.edu.pl. Ethylene (B1197577) this compound (EAA) copolymers, known for their strong adhesion and flexibility, are also being investigated for use in degradable and environmentally friendly materials, particularly when blended with starch-based materials fengbaiplas.commade-in-china.comverifiedmarketresearch.comcredenceresearch.com. The properties of EAA copolymers, such as transparency, toughness, adhesion, and resistance to environmental stress cracking, are influenced by the this compound content fengbaiplas.commade-in-china.com.

Researchers are also developing bio-based acrylic PSAs using monomers derived from renewable resources like soybean oil and isosorbide (B1672297) mdpi.comsoybeanresearchdata.com. Copolymerization of isosorbide-5-acrylate and this compound with monomers like butyl acrylate through UV-curing can yield bio-based PSAs with tunable adhesion and cohesion mdpi.com.

The development of sustainable waterborne acrylic dispersions for coatings involves copolymerizing this compound or meththis compound with other monomers pcimag.comlu.se. The pH during synthesis plays a role in controlling viscosity pcimag.com. These dispersions can be used to improve pigment dispersion, flow, leveling, and stain resistance in coatings pcimag.com.

Water Filters and Environmental Remediation

This compound polymers, particularly poly(this compound) (PAA) and its copolymers, are widely utilized in water treatment and environmental remediation due to their ability to interact with and remove various pollutants from aqueous solutions dcceew.gov.auirowater.comresearchgate.net. The carboxyl groups in the this compound units provide sites for ion exchange and adsorption of metal ions and other charged species internationalpubls.commdpi.com.

Hydrogels based on this compound and its copolymers have shown significant potential as adsorbents for the removal of heavy metals and dyes from contaminated water rsc.orginternationalpubls.comresearchgate.nettandfonline.comresearchgate.netrsc.org. These hydrogels can be synthesized through methods like free-radical polymerization or radiation-assisted synthesis internationalpubls.comtandfonline.com. The swelling behavior and ion-exchange properties of this compound-based hydrogels enhance their capacity to adsorb heavy metal ions such as lead (Pb²⁺) and mercury (Hg²⁺) internationalpubls.comresearchgate.nettandfonline.comresearchgate.net. Studies have demonstrated high adsorption capacities and fast adsorption rates for these materials in removing cationic dyes like Methylene Blue and Crystal Violet rsc.orgrsc.org. The efficiency of heavy metal removal by this compound-based hydrogels can be influenced by factors such as pH, contact time, and temperature internationalpubls.comtandfonline.com.

Polythis compound and its sodium salt are commonly used as scale inhibitors and dispersants in circulating cool water systems in various industrial settings, preventing the formation of scale sediment from substances like calcium carbonate, calcium phosphate (B84403), and calcium sulfate (B86663) irowater.comirowater.comsimochem.com. They are effective even in alkaline and high-concentration conditions irowater.comsimochem.com. This compound grafting onto materials like corn waste has been explored to enhance their adsorption capacity for pollutants, including organic compounds, heavy metals, and dyes, offering a renewable and low-cost approach to water treatment ekb.eg.

Stimulus-responsive hydrogels incorporating this compound are being developed for wastewater treatment, offering selective adsorption and reusability mdpi.com. Their ability to swell or deswell in response to stimuli like pH or temperature changes can alter pore size and surface area, improving pollutant uptake mdpi.com. The incorporation of functional groups and metal-binding ligands further enhances their selectivity and efficiency for specific contaminants mdpi.com. Macroporous this compound polymer weak acid cation exchange resins are also used in industrial water treatment, particularly for removing alkaline salts and in the recycling of metals like zinc and nickel made-in-china.com.

Analytical and Characterization Methodologies in Acrylic Acid Research

Quantitative and Qualitative Analysis of Acrylic Acid and its Derivatives

Analyzing this compound and its derivatives often requires methods capable of separating these compounds from complex mixtures and providing sensitive detection. Chromatographic and spectroscopic techniques are widely utilized for this purpose.

Chromatographic Techniques

Chromatographic methods are essential for separating this compound and its derivatives based on their differing physical and chemical properties, allowing for their subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) and LC-MS/MS

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its derivatives due to its ability to handle polar and non-volatile compounds. A direct method using reverse phase HPLC with UV detection has been developed for this compound analysis. This method is noted for its sensitivity, selectivity, and applicability to the simultaneous analysis of other acrylate (B77674) monomers and precursors. osha.gov One approach utilizes a reverse-phase mixed-mode column, such as a Primesep B column, which can retain this compound in under 5 minutes. sielc.com Another method for determining this compound emissions from industrial processes involves collecting samples on silica (B1680970) tubes, desorbing with methanol (B129727)/water, and analyzing by HPLC with a UV detector. mitrask.com A mobile phase of water/acetonitrile (B52724) (96:4) containing 0.1% phosphoric acid has been successfully used with a Zorbax ODS column for the retention and separation of this compound from potential interferences like meththis compound, acrylamide (B121943), acrolein, acrylonitrile, and acetic acid. osha.gov This ion suppression technique allows for the retention of the undissociated form of this compound. osha.gov The sensitivity of this method permits short sampling times. osha.gov

HPLC has also been applied to determine this compound monomer in natural and polluted aqueous environments and polyacrylates. rsc.org For polyacrylates, extraction with a methanol and water mixture is performed before analysis. rsc.org A method using a PAC column and a variable-wavelength spectrophotometer with UV detection at 195 nm demonstrated a detection limit of 0.05 mg/L and a precision of 8% for this compound in water samples. rsc.org Dilute orthophosphoric acid in the mobile phase can influence the elution of this compound. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer enhanced selectivity and sensitivity for this compound analysis, particularly in complex matrices. LC-MS has been used to determine the molecular mass of extracted this compound, showing a peak at m/z 73.18, similar to standard this compound. jabonline.in LC-MS/MS methods have been developed for the determination of this compound in various samples, including soil and tap water. chromatographyonline.comtandfonline.com An ultra-high performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method for direct determination of this compound in tap water involved filtering samples and using a HILIC column with a gradient elution of acetonitrile and ammonium (B1175870) acetate (B1210297) solution. tandfonline.comtandfonline.com This method showed good recovery (102.8% to 104.4%) and precision (intraday RSD 2.3% to 5.1%), with a limit of quantification of 45 µg/L. tandfonline.comtandfonline.com LC-MS/MS is also used for the analysis of acrylamide and this compound, sometimes employing atmospheric pressure chemical ionization (APCI) and selected reaction monitoring (SRM). thermoscientific.commdpi.com The advantage of LC-MS/MS is that chemical derivatization is often not necessary prior to analysis. thermoscientific.com

HPLC is also used to determine the purity of synthesized aryl this compound derivatives. researchgate.net A reversed-phase HPLC method using a C18 column with a gradient elution of phosphoric acid buffer and acetonitrile has been reported for this purpose. researchgate.net For quantifying this compound derivatives, HPLC systems with UV or diode array detectors are common. knauer.net A method for quantifying four common acrylate monomers utilized a C18 silica column with a gradient elution of water and acetonitrile. knauer.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds, including this compound and some of its derivatives, often requiring derivatization due to this compound's polarity and reactivity. GC-MS has been utilized for qualitative and quantitative analysis of this compound and acrylic esters, particularly in the context of migration from food contact materials. scitepress.org Optimization of extraction duration, temperature program, scanning mode, and carrier gas flow rate are important parameters in GC-MS analysis. scitepress.org A method for determining acrylic resin monomers in food packaging paper by GC-MS/MS used formic acid as a protective agent and extracted analytes with ethanol (B145695) mixed with formic acid. researchgate.net This method separated 13 acrylic resin monomers and achieved detection limits from 0.16 to 0.46 mg/kg. researchgate.net

Quantitative analysis of this compound in acrylic pressure-sensitive adhesives can be performed by reactive pyrolysis-GC/MS using trimethylsilylation with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a less polar derivative. frontier-lab.com This approach helps to accurately quantify unpolymerized this compound monomers. frontier-lab.com GC methods for organic acids in biocatalytic conversion processes have also been developed, sometimes involving liquid-liquid extraction and the use of organic acid additives like trifluoroacetic acid to improve extraction efficiency. oup.com Sample clean-up and derivatization procedures, such as silylation, may be employed for GC analysis of organic acids. oup.com While GC-MS can be used for this compound analysis, some methods, particularly those involving evolved gas analysis (EGA-GC/MS), have faced challenges such as moisture interference and peak overlapping. google.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple and cost-effective technique that can be used for the qualitative analysis and semi-quantitative estimation of this compound. TLC has been used to identify extracted this compound by comparing its retention factor (Rf) value with that of a standard. jabonline.in For instance, in one study, the Rf value of extracted this compound matched the Rf value of standard this compound (0.49) on a silica gel plate using a mobile phase of methanol and water (3.5:1.5 v/v). jabonline.in Visualization is often done under UV light at 254 nm. jabonline.inresearchgate.netakjournals.com

Quantifying this compound by TLC can be challenging due to its volatility. researchgate.netakjournals.comakjournals.com A simple TLC-densitometric method for quantifying this compound in aqueous solutions involves a labeling procedure using the Mizoroki-Heck coupling reaction to convert volatile this compound into nonvolatile trans-cinnamic acid, which is highly sensitive for UV detection at 254 nm. researchgate.netakjournals.comakjournals.com This labeled product is then extracted and spotted on a silica gel TLC plate for quantification. researchgate.netakjournals.comakjournals.com This method has shown good accuracy compared to HPLC analysis. researchgate.netakjournals.com Suitable solvents for TLC of this compound can include ethyl acetate or chloroform. researchgate.net

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the functional groups and structure of this compound and its derivatives.

Fourier Transform Infrared Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for identifying functional groups present in a molecule and characterizing polymers, including those derived from this compound. FTIR can be used to identify and validate extracted this compound by analyzing its characteristic functional groups at specific wave numbers. jabonline.in For carboxylic acids like this compound, key absorption bands include a broad O-H stretching envelope (around 2500-3500 cm⁻¹ or 2000-3800 cm⁻¹), a strong C=O stretching peak (around 1690-1740 cm⁻¹ or 1702 cm⁻¹), and a C-O stretching peak (around 1248 cm⁻¹). jabonline.inspectroscopyonline.comresearchgate.neterpublications.com The C=O stretch for this compound appears at a lower wavenumber compared to saturated acids due to conjugation with the C=C bond. spectroscopyonline.com The vinyl group in this compound also has characteristic IR absorptions. spectroscopyonline.com

FTIR spectroscopy is useful for characterizing the structure of acrylic polymers and monitoring polymerization processes. rjpbcs.comscielo.br In poly(this compound), the carboxylate functionality has characteristic absorption bands in the 1000-2000 cm⁻¹ region. acs.org FTIR can detect the crosslinking reaction in poly(this compound) and its blends, showing anhydride (B1165640) formation as a predominant reaction upon heating. tarjomefa.com The ionization of this compound segments in copolymers can be demonstrated by the appearance of asymmetric and symmetric C-O stretching bands of the carboxylate ion (COO⁻) in the FTIR spectrum, typically around 1547 cm⁻¹ and 1407 cm⁻¹. optica.org FTIR has also been used to characterize modified acrylic fibers, showing changes in functional groups after hydrolysis. ekb.eg While FTIR can confirm the presence of functional groups, there have been instances where FTIR indicated the presence of this compound even when it was not included in a sample, suggesting potential limitations for definitive identification or quantification in certain matrices. google.com

Raman Spectroscopy for In-situ Studies

Raman spectroscopy is a valuable tool for the in-situ monitoring of chemical reactions involving this compound, such as polymerization. This technique allows for the observation of structural and polymeric transformations as they occur. For instance, in-situ Raman spectroscopy has been employed to study the pressure-induced polymerization of this compound. These studies revealed the presence of two crystalline phases (I and II) of this compound upon compression to approximately 0.3 and 2.7 GPa, respectively. uwo.caresearchgate.netnih.govcapes.gov.br Spectroscopic features observed beyond approximately 8 GPa indicated the onset of polymerization. uwo.caresearchgate.netnih.govcapes.gov.br The high-pressure polymeric phase and pressure-quenched materials have been examined and compared with commercial poly(this compound) samples using Raman spectroscopy. uwo.canih.govcapes.gov.br The disappearance of characteristic Raman bands for the this compound monomer, specifically at 3114, 2994, and 1659/1637 cm⁻¹ attributed to ν(CH₂) asymmetric, ν(CH₂) symmetric, and ν(C=C) stretching vibrations, respectively, serves as an indicator of monomer conversion during polymerization. researchgate.net Raman spectroscopy has also been used in conjunction with rheology in a laboratory-made rheo-Raman device for continuous in-situ monitoring of free-radical polymerization of this compound in aqueous solution. researchgate.net This setup allowed for the continuous monitoring of monomer conversion, polymer formation, and the viscosity of the reaction medium under defined conditions. researchgate.net Furthermore, polarized Raman spectroscopy can be used to monitor conformational changes of poly(this compound) as a function of molecular weight and concentration when the polymer is ionized. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of both this compound and poly(this compound). ¹H NMR spectroscopy is commonly used to characterize the structure of these compounds. The ¹H NMR spectrum of pure this compound typically shows three quadruplets corresponding to the vinylic protons. researchgate.netresearchgate.netnih.gov Specifically, these signals are centered around 6.25 ppm (cis proton), 5.87 ppm (geminal proton), and 5.82 ppm (trans proton). researchgate.netresearchgate.netnih.gov Following polymerization to form poly(this compound), the ¹H NMR spectrum changes significantly, displaying peaks in the range of 1.3-1.8 ppm attributed to the -CH₂ protons in the polymer backbone and a peak around 2.4 ppm for the -CH protons. researchgate.netnih.gov The disappearance of the vinylic proton signals and the appearance of the aliphatic proton signals in the ¹H NMR spectrum indicate the successful conversion of this compound to poly(this compound). researchgate.net ¹H NMR and ¹³C NMR spectroscopy have also been used to determine the number-average molecular weight (Mn) of poly(this compound), although discrepancies between results from different methods can occur, possibly due to factors like polymer solubility and branching. rsc.org ¹³C NMR studies can also provide information on the degree of branching in poly(this compound). rsc.orgrsc.org

Mass Spectrometry (MS)

Mass spectrometry (MS) techniques are employed for the analysis of this compound and its polymers, particularly for characterizing molecular weight and identifying degradation products or impurities. Pyrolysis mass spectrometry (Py-MS) has been utilized for the analytical characterization of this compound polymers. researchgate.net Direct probe pyrolysis coupled with chemical ionization mass spectrometry (CI-MS) can be used to detect the presence of this compound and alkyl acrylate comonomers in polymers. researchgate.net Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is suitable for the direct characterization of lower molecular weight this compound-containing polymers, often using sinapinic acid as a matrix in negative ion mode. researchgate.net MALDI analyses of poly(this compound) pyrolyzates have provided evidence for dehydration and decarboxylation processes. researchgate.net Mass spectrometry has become an indispensable tool in polymer analysis, complementing structural data obtained from NMR. researchgate.net While traditional MS methods can be challenging for poly(this compound) due to low ionization efficiency, derivatization techniques like methylation can improve detection by MALDI-TOFMS, allowing for the determination of the degree of polymerization and estimation of polymer end-group structures via tandem MS. jst.go.jp Gas chromatography-mass spectrometry (GC-MS) is used to analyze degradation intermediates of this compound, for example, during electrochemical degradation processes. nih.govresearchgate.netrsc.org UPLC-MS/MS methods have also been developed for the determination of this compound in aqueous samples like tap water, providing high selectivity and sensitivity. nih.govtandfonline.comtandfonline.comresearchgate.net

Other Analytical Techniques (e.g., Polarography)

Beyond spectroscopic and mass spectrometric methods, other analytical techniques are relevant to this compound research. Polarography, an electrochemical technique, has been used for the analysis of this compound. inchem.orgosha.gov A differential pulse polarographic method has been employed for the determination of residual this compound in sodium polyacrylate polymeric systems, allowing for the measurement of free this compound in polymers at levels of 10-100 ppm with a precision of ±3%. inchem.org Polarographic studies can also investigate the electrochemical behavior of this compound, such as its oxidation/reduction at electrodes. capes.gov.br The polarographic wave of this compound can be affected by the presence of other monomers like acrylamide, with the peak height being proportional to concentration in individual solutions but showing deviations in mixtures. researchgate.netresearchgate.net Polarography has also been applied to study the complexation of metal ions with this compound. niscpr.res.in Other techniques mentioned in the context of this compound analysis include gas chromatography (GC), liquid chromatography (LC), and paper chromatography. inchem.orgosha.gov HPLC methods, particularly reverse phase HPLC with ion suppression, have been developed for sensitive and selective analysis of this compound, allowing separation from potential interferences. osha.gov

Characterization of Poly(this compound) and Composites

Characterization of poly(this compound) (PAA) and its composites involves determining various properties that influence their performance and applications.

Molecular Weight and Distribution Analysis

Determining the molecular weight and molecular weight distribution of poly(this compound) is critical as these properties significantly impact its physical and chemical behavior. Size exclusion chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography (GFC), is a primary technique for this analysis. rsc.orgchromatographyonline.compolymersource.calcms.czpolymersource.camdpi.compolymersource.caresearchgate.netwaters.commdpi.com SEC separates polymers based on their hydrodynamic volume in solution, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). polymersource.calcms.czpolymersource.camdpi.compolymersource.camdpi.com For poly(this compound), which is a water-soluble synthetic polymer, aqueous SEC is typically used. chromatographyonline.comlcms.cz A salt/buffer eluent is often necessary in aqueous SEC for polyacrylic acids due to their polyelectrolyte nature, which can cause electrostatic interactions with the stationary phase. lcms.czpolymersource.cachromatographyonline.com The pH of the eluent is also important as it affects the dissociation of carboxylic acid groups and thus the polymer's polarity and interaction with the stationary phase. chromatographyonline.com SEC provides information not only on average molecular weights but also on the polydispersity and shape of the molecular weight distribution. lcms.cz A narrow molecular weight distribution is indicated by a PDI value close to 1.0, suggesting a relatively uniform chain length. mdpi.com Multi-detection GPC/SEC systems, including multi-angle laser light scattering (MALLS), viscometer, and RI detectors, can provide more comprehensive data on molecular weight, viscosity, and concentration as a function of retention volume. polymersource.caresearchgate.net

Structural Elucidation (e.g., XRD)

Structural elucidation of poly(this compound) and its composites involves techniques that provide insights into their crystalline structure, functional groups, and morphology. X-ray diffraction (XRD) is a technique used to analyze the crystalline structure of materials. In the context of poly(this compound) composites, XRD can be used to characterize the crystalline phases present, such as inorganic fillers like hydroxyapatite (B223615), and to investigate interactions between the polymer and the filler. nih.govnih.govresearchgate.netmdpi.com For example, XRD analysis of polythis compound-hydroxyapatite nanocomposites has shown characteristic signals for both components, with shifts in peak positions indicating interaction between the polymer's carboxyl groups and the hydroxyapatite structure. nih.gov Fourier Transform Infrared Spectroscopy (FTIR) is another crucial technique for identifying the functional groups present in poly(this compound) and its composites, confirming the successful incorporation of components and providing information on molecular vibrations and bonding. nih.govmdpi.compolymersource.camdpi.commdpi.comresearchgate.netijcrt.orgdergipark.org.tr Scanning Electron Microscopy (SEM) is used to examine the surface morphology and structure of poly(this compound) and its composites, revealing features such as surface roughness and uniformity. nih.govnih.govresearchgate.netmdpi.commdpi.com Other techniques like Transmission Electron Microscopy (TEM) can provide higher-resolution images of composite structures, such as the encapsulation of nanoparticles within a polymer matrix. mdpi.com

Microscopic Imaging (e.g., SEM)

Microscopic imaging techniques, particularly Scanning Electron Microscopy (SEM), are widely used to investigate the surface morphology and structural characteristics of materials containing this compound, primarily its polymers and copolymers. SEM provides detailed visual information about the topography, shape, and size of these materials.

Studies utilizing SEM have examined the surface morphology of poly(acrylamide-co-acrylic acid) polymer electrolytes. These investigations revealed that the electrolyte films can exhibit rough and flat surfaces with irregularly shaped features. scirp.org Variations in the composition of these copolymers, such as the inclusion of different percentages of zinc acetate, have been shown to influence the surface contour, leading to combinations of smooth morphology and grainy or small bubble shapes of varying sizes. scirp.org

SEM is also employed to study the internal structure of hydrogels synthesized using this compound. Images have shown the inner porous structure of hydrogels prepared from polyethylene (B3416737) oxide and this compound by gamma radiation. mdpi.com Similarly, SEM analysis of hydrogel adsorbents based on graft polymerization of this compound on chitosan (B1678972) has revealed their morphology. ekb.eg, ekb.eg The technique has also been used to characterize the morphology of cross-linked poly this compound tri-polymers, which can appear as a layer-like rough surface or a solid amorphous non-porous shell depending on the synthesis method and cross-linking agent. rasayanjournal.co.in In the case of chitosan-poly(this compound) magnetic microspheres, SEM images have illustrated the structure of the polymer microspheres and the distribution of encapsulated magnetic nanoparticles. mdpi.com

Furthermore, SEM is valuable for assessing the morphology of microgels prepared using this compound as a monomer. Images have depicted the morphology of these microgels, identifying them as polymerized monomer droplets and aggregates. akademiabaru.com The technique helps in understanding how factors like temperature and the presence of other monomers influence the resulting particle morphology. akademiabaru.com

Thermal Analysis (e.g., TGA, DSC)

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the thermal stability, decomposition behavior, and thermal transitions of this compound and its related polymers.

TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere, providing information about thermal decomposition steps and the amount of volatile components. DSC measures the heat flow into or out of a sample as a function of temperature or time, identifying thermal transitions like glass transition temperature (Tg), melting point, and crystallization events, as well as curing reactions.

Studies on poly(acrylamide-co-acrylic acid)-zinc acetate polymer electrolytes have utilized TGA and DSC to understand their thermal properties. scirp.org TGA has been used to assess the thermal stability of poly(γ-benzyl L-glutamate)/poly(this compound) blend films, indicating that the introduction of poly(this compound) can affect the initial and maximum decomposition temperatures of the other polymer segments in the blend. scielo.br Similarly, TGA measurements have been performed on hydrogels based on graft polymerization of this compound on chitosan to evaluate their thermal stability, showing that stability can be influenced by irradiation dose. ekb.eg, ekb.eg

DSC analysis is frequently employed to study the thermal transitions of materials containing this compound. For instance, DSC measurements on poly(γ-benzyl L-glutamate)/poly(this compound) blend films have shown that the melting temperature of the other polymer segments can decrease with increasing poly(this compound) content. scielo.br DSC has also been used to determine the glass transition temperature of poly(this compound)/alumina (B75360) composites, revealing that both alumina content and the presence of metal dopants can affect the Tg. aip.org

The thermal decomposition of copolymers involving this compound has been extensively studied using TGA and DSC, often coupled with techniques like mass spectrometry (MS) or infrared spectroscopy (IR) to identify gaseous decomposition products. nih.gov, mdpi.com For example, research on acrylonitrile/acrylic acid copolymer films dendrigrafted with citric acid examined their thermal decomposition using DSC and TGA, demonstrating that the inclusion of carboxylic acid can enhance the rate of thermal degradation. itast.ir TGA/DSC-MS analysis of copolymers based on polypropyleneglycolfumaratephthalate with this compound has identified toxic gaseous products like carbon monoxide (CO) and carbon dioxide (CO2) during thermal decomposition and shown that the proportion of acrylate units can influence the formation of these products. nih.gov

DSC is also used to investigate the curing process of materials containing this compound, such as copolymers of polypropylene (B1209903) glycol fumarate (B1241708) and this compound, by measuring thermal effects and determining kinetic parameters like conversion and activation energy under isothermal and dynamic conditions. mdpi.com TGA and DSC have been used together to study the thermal degradation of poly(this compound) and its complexes, highlighting how interactions between polymers can alter their thermal decomposition characteristics. capes.gov.br

Thermal analysis provides crucial data on the temperature ranges of stability and decomposition, which is vital for processing and application of this compound-based materials.

TechniqueAnalyzed PropertyExamples of Application in this compound Research
SEMSurface morphology, structureExamining surface of polymer electrolytes scirp.org, internal porous structure of hydrogels mdpi.com, morphology of microgels akademiabaru.com, structure of microspheres mdpi.com.
TGAThermal stability, mass lossEvaluating decomposition of copolymers itast.ir, nih.gov, mdpi.com, thermal stability of hydrogels ekb.eg, ekb.eg, polymer blends scielo.br.
DSCThermal transitions, heat flowDetermining glass transition temperature aip.org, melting point changes in blends scielo.br, studying curing kinetics mdpi.com, analyzing decomposition events itast.ir, capes.gov.br.

Detailed Research Findings Examples:

Environmental and Toxicological Considerations in Acrylic Acid Research

Life Cycle Assessment (LCA) of Acrylic Acid Production

Life Cycle Assessment (LCA) is a standardized methodology used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to disposal mdpi.commdpi.comsci-hub.se. Applying LCA to this compound production allows for a comprehensive understanding of its environmental footprint and the identification of areas for potential improvement.

Comparative Environmental Impacts of Petrochemical vs. Bio-based Routes

The conventional method for producing this compound relies on petrochemical feedstock, specifically the two-step catalytic oxidation of propylene (B89431) kraftblock.comunibo.it. However, there is increasing interest in developing bio-based routes using renewable resources such as glycerol (B35011), a byproduct of biodiesel production unibo.itrsc.org. Comparative LCA studies have been conducted to assess the environmental trade-offs between these different production pathways.

Research indicates that while fossil-fuel-based pathways are generally considered unsustainable, a cradle-to-gate LCA comparing propylene-based and glycerol-based processes showed that the propylene-based process had a lower Global Warming Potential (GWP) in one study, particularly when considering epichlorohydrin-derived glycerol rsc.org. However, the environmental impact of glycerol-based processes can be significantly reduced by using purified crude glycerol from the biodiesel industry rsc.org.

Global Warming Potential and Carbon Footprint Analysis

Global Warming Potential (GWP) and carbon footprint are critical indicators in LCA, quantifying the contribution of a process or product to climate change. For this compound production, these values are influenced by the feedstock and energy sources used.

A life cycle analysis of this compound production from propylene using natural gas for steam generation reported a GWP of 3877 kg CO2/tonne this compound researchgate.net. However, the GWP can vary significantly depending on the fuel source for steam generation. Using biomass to generate the required steam resulted in a significantly lower GWP of 1094.5 kg CO2-Equiv./tone molbnl.itresearchgate.net.

Comparative studies between propylene and glycerol-based routes have also analyzed CO2 emissions. One study indicated that the glycerol route generates approximately one-third less CO2 emissions than the propylene-based route, based on a production rate of approximately 10,250 kg per hour of this compound kraftblock.comunibo.it.

For bio-based this compound produced from lignocellulosic biomass via 3-hydroxypropionic acid, the baseline cradle-to-grave GWP was estimated to be 3.90 kg CO2-eq·kg−1 acs.org. Achieving advancements in fermentation yield, titer, and saccharification solids loading could potentially reduce this to 3.00 kg CO2-eq·kg−1 acs.org. These values are reported to be consistently lower than those for conventional fossil-based this compound production acs.org.

Water Footprint and Acidification Impacts

Beyond carbon emissions, LCA considers other environmental impacts such as water footprint and acidification potential.

While specific quantitative data on the water footprint of this compound production across different routes is less readily available in the provided search results compared to GWP, LCA studies generally evaluate water use throughout the life cycle mdpi.comrsc.org.

Acidification potential is another impact category assessed in LCA. It measures the contribution to the acidification of terrestrial and aquatic ecosystems mdpi.com. In comparative LCA studies of this compound production, the fossil-based polymer production has shown a lower environmental impact, including acidification potential, compared to some bio-based counterparts chalmers.se. The high environmental impact in categories like acidification for some bio-based polymers can be attributed to the agricultural processes involved in feedstock cultivation, such as the use of fertilizers and pesticides mdpi.com.

Energy Consumption and Optimization in Production Processes

Energy consumption is a major contributor to the environmental impact of this compound production, particularly in the energy-intensive reaction and purification phases acs.orgmdpi.commdpi.com. Optimization of production processes is crucial for reducing energy usage and improving environmental performance.

The conventional production of this compound from propylene involves high-temperature reactions kraftblock.comunibo.it. Optimizing reactor design and operation can lead to significant energy savings. For instance, using an inert pre-heating zone in the propylene oxidation reactor can utilize excess energy, and injecting cold air in the acrolein oxidation reactor can absorb reaction heat mdpi.com. These optimizations can result in substantial energy savings mdpi.com.

Heat integration analysis in the glycerol-based route has shown the potential for slightly lower heating energy savings but higher cooling energy savings compared to the propylene-based route kraftblock.comunibo.it.

Studies focusing on optimizing control systems for this compound plants using frameworks like Stochastic Plant-Wide Optimizing Control (S-PWOC) have demonstrated significant improvements, including a reported 10% reduction in energy consumption mdpi.com.

The environmental impacts related to energy consumption, particularly the system heating demand, are significant for both fossil-based and bio-based this compound production acs.org. The choice of fuels for steam generation also plays a critical role, with biomass showing a lower environmental impact compared to fossil fuels like lignite (B1179625) kraftblock.comresearchgate.net.

Ecological Impact and Environmental Fate

Understanding the ecological impact and environmental fate of this compound involves examining its behavior in various environmental compartments and its potential effects on organisms.

This compound is miscible with water and is not expected to adsorb significantly to soil or sediment inchem.orgdcceew.gov.au. Its vapor pressure suggests that it may volatilize from surfaces and dry soil inchem.org. When released into water, this compound is reported to readily biodegrade inchem.orgdcceew.gov.au.

In the atmosphere, this compound reacts with photochemically produced hydroxyl radicals and ozone, leading to rapid degradation with an atmospheric lifetime of less than one month inchem.orgdcceew.gov.au. This suggests a low potential for long-range atmospheric transport inchem.org.

While this compound is generally considered to have low toxicity for mammals and aquatic organisms, algae are reported to be the most sensitive group of aquatic organisms inchem.orgeuropa.eu. The toxicity to bacteria and soil microorganisms is considered low inchem.org.

Degradation in Anaerobic Systems

This compound has been shown to degrade under both aerobic and anaerobic conditions inchem.org. Studies specifically investigating the anaerobic degradation of this compound have provided insights into the process and the microorganisms involved.

Anaerobic degradation of this compound can occur in both acidogenic and methanogenic systems ascelibrary.orgascelibrary.org. Research using enriched acetate (B1210297), propionate (B1217596), and glucose cultures in batch and chemostat systems demonstrated that this compound is degraded to propionate and acetate ascelibrary.orgascelibrary.org.

However, this compound can inhibit the degradation of these intermediate products. Without prior acclimation, this compound can completely inhibit propionate degradation and partially inhibit acetate degradation ascelibrary.orgascelibrary.org. The inhibition coefficient for acetate degradation in the presence of this compound has been determined ascelibrary.orgascelibrary.org.

Even at low this compound loading rates, the microorganisms that utilize propionate require a significant period to acclimate to the presence of this compound ascelibrary.orgascelibrary.org. Failure to achieve this acclimation can lead to process failures in anaerobic systems ascelibrary.orgascelibrary.org.

Despite the potential for inhibition, studies have shown high removal efficiency of this compound in both methanogenic and acidogenic chemostats, with over 98% removal observed ascelibrary.orgascelibrary.org. Acidogenic chemostats demonstrated a significantly higher loading rate compared to methanogenic chemostats ascelibrary.orgascelibrary.org.

This compound and polythis compound have been identified as main degradation metabolites of cationic polyacrylamide (cPAM) under anaerobic conditions hnu.edu.cnmdpi.com. These metabolites, particularly this compound and polythis compound, have been shown to inhibit methanogenesis hnu.edu.cnmdpi.com. Polythis compound can also affect hydrolytic and syntrophic bacteria mdpi.com.

Contamination of Water, Soil, and Food Products

This compound can enter the environment through various pathways, including wastewater discharges and atmospheric emissions from its production and use epa.govdcceew.gov.auarkema.com. Due to its high water solubility and low vapor pressure, a significant portion of this compound released into the environment is expected to partition into water dcceew.gov.au. In soil, its high water solubility and low vapor pressure lead to leaching into groundwater or surface waters dcceew.gov.au. This compound is generally considered readily biodegradable under environmental conditions, including in sewage treatment plants and soil, which limits its persistence arkema.combamm.netnih.govoekotoxzentrum.ch. However, localized high concentrations can occur near release sites europa.eu.

Research has explored the potential for this compound contamination in food products, although reports of direct contamination are limited nih.gov. Studies have investigated analytical methods for detecting this compound in various food matrices, including crops, fruits, vegetables, and beverages nih.govkci.go.kr. One study detected this compound in a white rice sample at a concentration of 6.19 mg/L among 102 food samples analyzed nih.gov. Potential pathways for food contamination include the migration of residual monomers from plastic packaging at elevated temperatures and the uptake by crops from contaminated irrigation water or soil nih.gov.

This compound has also been found to occur naturally in some marine algae and molluscs dcceew.gov.auinchem.org.

Risk Assessment for Environmental Release

Environmental risk assessments for this compound consider its fate, transport, and ecotoxicity industrialchemicals.gov.aurivm.nl. The aquatic environment is identified as the most likely compartment to be exposed due to this compound's physical-chemical properties and emission patterns europa.eu. While readily biodegradable, high production volumes can lead to elevated local concentrations europa.eu.

Ecotoxicity data indicate that this compound has varying toxicity across different aquatic organisms dcceew.gov.aubamm.net. Algae are generally the most sensitive group, while fish and invertebrates show lower sensitivity europa.euarkema.combamm.netinchem.org.

Interactive Table 1: Acute Ecotoxicity of this compound to Aquatic Organisms

Organism TypeEffect Concentration (LC50 or EC50)Reference
Fish27 to 236 mg/l nih.gov
Invertebrates27 to 236 mg/l nih.gov
AlgaeVery toxic arkema.combamm.net

Risk assessments often derive Predicted No Effect Concentrations (PNECs) for different environmental compartments to evaluate potential risks oekotoxzentrum.chrivm.nl. Based on estimated concentrations in sewage treatment plant effluent, this compound is generally expected to be present in surface waters at concentrations below levels of concern, with estimated risk quotients typically less than 1 industrialchemicals.gov.au. However, the adequacy of available data for soil and atmospheric compartments has been questioned in some assessments, highlighting the need for more specific toxicity data on terrestrial organisms and plants exposed through air and atmospheric deposition europa.eu.

Human Health and Occupational Exposure Research

Occupational Exposure Studies and Health Effects

Occupational exposure to this compound primarily occurs via inhalation and dermal contact during its manufacture and use epa.gov. Workers may be exposed during activities such as cleaning, maintenance, transfer, sampling, and analysis arkema.com. This compound is a strong irritant to the skin, eyes, and respiratory tract in humans europa.euepa.govscribd.comnih.govcdc.gov.

Studies on occupational exposure have investigated the health effects in workers involved in this compound production nih.govresearchgate.net. While measured concentrations in the working atmosphere were generally low in one prospective cohort study, maximum allowable concentrations or suggested limits were occasionally exceeded nih.govresearchgate.net. The results of examining workers over an 8-year period in this study did not reveal marked differences between exposed and control groups attributable solely to acrylate (B77674) exposure nih.govresearchgate.net. However, long-term monitoring of health parameters was considered desirable given the expected remaining working life of the exposed individuals nih.govresearchgate.net.

Acute health effects reported from occupational exposure include irritation and burning of the skin and eyes, with potential for severe eye damage cdc.govnj.gov. Inhaling this compound can irritate the nose, throat, and lungs cdc.govnj.gov. High concentrations can lead to pulmonary edema, while lower concentrations may cause nasal and throat irritation inchem.org. Lacrymation may also result from inhalation exposure inchem.org. Chronic health effects may include skin allergy and potential effects on the kidneys and lungs after long-term exposure nj.gov.

Toxicity Studies and Mechanisms of Action

Toxicity studies on this compound have been conducted in experimental animals and in vitro systems to understand its effects and mechanisms of action europa.euinchem.orgalberta.ca. This compound is considered to have low to moderate acute toxicity by the oral route and moderate acute toxicity by the inhalation and dermal routes in animals inchem.org. It is corrosive or irritant to skin and eyes in animals, similar to its effects in humans europa.euinchem.org.

Repeated dose toxicity studies in animals have shown effects on the respiratory tract, particularly degenerative changes in the olfactory epithelium, with mice being more sensitive than rats europa.euepa.goveuropa.eualberta.ca. In a 90-day inhalation study, a No Observed Adverse Effect Concentration (NOAEC) of 25 ppm was observed in rats, while slight damage occurred in mice at 5 ppm europa.eu. Oral administration studies in rats have determined No Observed Adverse Effect Levels (NOAELs) based on effects such as suppressed body weight gain and histopathological changes in the stomach europa.euenv.go.jp.

The mechanism of toxicity of this compound is primarily associated with its irritant and corrosive properties due to its reactive nature europa.euscribd.com. As an α,β-unsaturated carbonyl compound, this compound can interact with biological molecules, including proteins, enzymes, and DNA, potentially through Michael-type addition reactions nih.gov. This reactivity is considered a possible mechanism for its in vivo toxicity nih.gov. Studies have also investigated the relationship between chemical structure, reactivity, and toxicity, suggesting that the reactivity of the α,β-unsaturated carbons may play a role in toxicity resulting from reactions with tissue nucleophiles nih.gov.

Regarding genotoxicity, studies have yielded mixed results in in vitro tests europa.euinchem.org. However, an in vivo bone marrow chromosome aberration assay was negative inchem.org. Available data are considered inadequate to definitively conclude on the carcinogenic hazard of this compound, although some animal studies have reported skin tumors after topical application, while others have not found carcinogenic effects epa.goveuropa.euinchem.orgnj.gov.

This compound is rapidly metabolized and eliminated, resulting in a short half-life and low potential for bioaccumulation scribd.cominchem.org. Metabolism involves oxidation to 3-hydroxypropionic acid, carbon dioxide, and mercapturic acid, which are eliminated scribd.comiarc.fr.

Development of Exposure Limits and Safety Guidelines

To protect human health, occupational exposure limits (OELs) and safety guidelines for this compound have been developed by various authorities europa.euepa.govscribd.cominchem.orgcdc.govnj.gov. These limits are based on toxicological data from animal studies and consideration of its irritant properties europa.euinchem.org.

Interactive Table 2: Occupational Exposure Limits for this compound

AuthorityLimit TypeConcentrationNotesReference
NIOSHREL (TWA)2 ppm (6 mg/m³)Skin designation cdc.govnj.gov
ACGIHTLV (TWA)2 ppmSkin Designation nj.govbasf.com
German MAKOEL10 ppm (30 mg/m³)Based on irritation europa.eu

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; OEL: Occupational Exposure Limit

Guidance values for the general population's exposure to this compound in ambient air and drinking water have also been proposed inchem.org. These values aim to ensure minimal risk outside of occupational settings inchem.org. For instance, proposed guidance values include 54 µg/m³ for ambient air and 9.9 mg/litre for drinking water inchem.org.

Safety guidelines emphasize the need for risk management measures to prevent skin, eye, and mucous membrane exposure due to this compound's corrosive and irritant properties europa.eu. Proper handling procedures, personal protective equipment, and engineering controls are crucial in minimizing occupational exposure arkema.comcdc.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound6581

This compound, a fundamental chemical compound utilized extensively in the synthesis of polymers and acrylate esters, is the subject of considerable research concerning its environmental presence and potential health impacts europa.euepa.govscribd.com. Understanding the behavior of this compound in various environmental compartments and its effects on living organisms, including humans, is crucial for assessing and mitigating potential risks epa.govdcceew.gov.aueuropa.eu.

Environmental Fate and Ecotoxicity Research

Contamination of Water, Soil, and Food Products

The release of this compound into the environment can occur through industrial wastewater and atmospheric emissions associated with its production and diverse applications epa.govdcceew.gov.auarkema.com. Given its high solubility in water and relatively low vapor pressure, this compound is expected to primarily reside in the aquatic environment upon release dcceew.gov.au. In soil, its significant water solubility and low vapor pressure facilitate its leaching into groundwater and surface water bodies dcceew.gov.au. This compound generally demonstrates ready biodegradability in various environmental matrices, including sewage treatment plants and soil, which contributes to limiting its persistence arkema.combamm.netnih.govoekotoxzentrum.ch. Nevertheless, the potential for elevated concentrations in localized areas near release points exists europa.eu.

Investigations into the potential for this compound to contaminate food products have been conducted, although documented instances of direct contamination are not widespread nih.gov. Research efforts have focused on developing and validating analytical techniques for the detection of this compound in a variety of food items, such as crops, fruits, vegetables, and beverages nih.govkci.go.kr. One study identified this compound in a sample of white rice at a concentration of 6.19 mg/L, representing the only detection among 102 food samples analyzed nih.gov. Possible routes for food contamination include the migration of residual this compound monomers from plastic packaging materials, particularly when subjected to elevated temperatures, and the uptake of the compound by agricultural crops from contaminated irrigation water or soil nih.gov.

It is also noteworthy that this compound has been identified as a naturally occurring substance in certain marine algae and molluscs dcceew.gov.auinchem.org.

Risk Assessment for Environmental Release

Environmental risk assessments for this compound involve evaluating its likely distribution and behavior in the environment, as well as its potential to cause harm to ecosystems industrialchemicals.gov.aurivm.nl. The aquatic environment is considered the most probable recipient of significant concentrations of this compound due to its inherent physical-chemical properties and typical emission patterns europa.eu. While rapid biodegradation can mitigate widespread contamination, high-volume production activities may lead to localized areas of elevated concentration europa.eu.

Ecotoxicological data indicate that the toxicity of this compound varies among different aquatic organisms dcceew.gov.aubamm.net. Algae are generally the most susceptible group, exhibiting high sensitivity, while fish and invertebrates tend to be less sensitive europa.euarkema.combamm.netinchem.org.

Interactive Table 1: Acute Ecotoxicity of this compound to Aquatic Organisms

Organism TypeEffect Concentration (LC50 or EC50)Reference
Fish27 to 236 mg/l nih.gov
Invertebrates27 to 236 mg/l nih.gov
AlgaeVery toxic arkema.combamm.net

Risk assessment methodologies frequently employ the derivation of Predicted No Effect Concentrations (PNECs) for different environmental compartments to evaluate potential ecological risks oekotoxzentrum.chrivm.nl. Based on estimations of concentrations in effluent from sewage treatment plants, this compound is generally anticipated to be present in surface waters at levels below those considered to pose a significant risk, with calculated risk quotients typically falling below 1 industrialchemicals.gov.au. However, some assessments have raised concerns regarding the sufficiency of available data for soil and atmospheric compartments, emphasizing the need for more specific ecotoxicity data, particularly for terrestrial organisms and plants exposed via air and atmospheric deposition europa.eu.

Human Health and Occupational Exposure Research

Occupational Exposure Studies and Health Effects

Occupational exposure to this compound primarily occurs through inhalation and direct contact with the skin during manufacturing processes and various industrial applications epa.gov. Workers may encounter exposure during activities such as cleaning, equipment maintenance, material transfer, sampling, and analysis arkema.com. This compound is recognized as a potent irritant to the skin, eyes, and respiratory system in humans europa.euepa.govscribd.comnih.govcdc.gov.

Studies investigating occupational exposure have examined the health outcomes in workers involved in the production of this compound nih.govresearchgate.net. While one prospective cohort study reported generally low measured concentrations in the workplace atmosphere, there were instances where maximum allowable concentrations or suggested limits were occasionally surpassed nih.govresearchgate.net. The findings from the examination of workers over an eight-year period in this study did not reveal significant differences in health parameters between the exposed and control groups that could be definitively attributed to acrylate exposure alone nih.govresearchgate.net. Nevertheless, the study highlighted the desirability of long-term monitoring of selected health indicators, considering the remaining expected working lifespan of the exposed individuals nih.govresearchgate.net.

Acute health effects documented from occupational exposure include irritation and a burning sensation on the skin and in the eyes, with the potential for severe eye damage cdc.govnj.gov. Inhaling this compound vapors can lead to irritation of the nasal passages, throat, and lungs cdc.govnj.gov. Exposure to high concentrations may result in pulmonary edema, while lower concentrations can cause irritation of the nose and throat inchem.org. Lacrymation (tearing) may also be a consequence of inhalation exposure inchem.org. Potential chronic health effects following long-term exposure may include the development of skin allergies and possible impacts on kidney and lung function nj.gov.

Toxicity Studies and Mechanisms of Action

Toxicological research on this compound has been conducted using experimental animals and in vitro test systems to elucidate its effects and the underlying mechanisms of action europa.euinchem.orgalberta.ca. In animal studies, this compound has demonstrated low to moderate acute toxicity via the oral route and moderate acute toxicity via inhalation and dermal routes inchem.org. Consistent with its effects in humans, it is corrosive or irritant to the skin and eyes in animals europa.euinchem.org.

Repeated-dose toxicity studies in animals have indicated effects on the respiratory tract, specifically degenerative changes in the olfactory epithelium, with mice showing greater sensitivity compared to rats europa.euepa.goveuropa.eualberta.ca. A 90-day inhalation study in rats identified a No Observed Adverse Effect Concentration (NOAEC) of 25 ppm, while slight damage was observed in mice at a concentration of 5 ppm europa.eu. Oral administration studies in rats have established No Observed Adverse Effect Levels (NOAELs) based on endpoints such as suppressed body weight gain and histopathological alterations in the stomach europa.euenv.go.jp.

The primary mechanism of toxicity associated with this compound is linked to its irritant and corrosive properties, which stem from its chemical reactivity europa.euscribd.com. As an α,β-unsaturated carbonyl compound, this compound is capable of interacting with biological macromolecules, including proteins, enzymes, and DNA, potentially through Michael-type addition reactions nih.gov. This reactivity is considered a plausible mechanism contributing to its toxicity in vivo nih.gov. Research has also explored the relationship between the chemical structure, reactivity, and toxic potential of this compound, suggesting that the reactivity of the α,β-unsaturated carbon atoms may play a role in toxicity resulting from interactions with nucleophilic centers in tissues nih.gov.

This compound undergoes rapid metabolism and elimination in the body, resulting in a short biological half-life and a low potential for bioaccumulation scribd.cominchem.org. Its metabolism involves oxidation to 3-hydroxypropionic acid, carbon dioxide, and mercapturic acid, which are subsequently excreted scribd.comiarc.fr.

Development of Exposure Limits and Safety Guidelines

To safeguard human health, various regulatory bodies and organizations have established occupational exposure limits (OELs) and safety guidelines for this compound europa.euepa.govscribd.cominchem.orgcdc.govnj.gov. These limits are derived based on toxicological data from animal studies and take into account the compound's irritant characteristics europa.euinchem.org.

Interactive Table 2: Occupational Exposure Limits for this compound

AuthorityLimit TypeConcentrationNotesReference
NIOSHREL (TWA)2 ppm (6 mg/m³)Skin designation cdc.govnj.gov
ACGIHTLV (TWA)2 ppmSkin Designation nj.govbasf.com
German MAKOEL10 ppm (30 mg/m³)Based on irritation europa.eu

TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; OEL: Occupational Exposure Limit

Proposed guidance values for the general population's exposure to this compound in ambient air and drinking water have also been developed inchem.org. These values are intended to ensure minimal risk for individuals outside of occupational settings inchem.org. Examples of proposed guidance values include 54 µg/m³ for ambient air and 9.9 mg/litre for drinking water inchem.org.

Safety guidelines emphasize the critical importance of implementing risk management measures to prevent exposure of the skin, eyes, and mucous membranes, given the corrosive and irritant properties of this compound europa.eu. Adherence to proper handling procedures, the use of appropriate personal protective equipment, and the implementation of engineering controls are essential strategies for minimizing occupational exposure arkema.comcdc.gov.

Q & A

Q. What are the challenges in integrating real-time optimization with model predictive control (MPC) for this compound bioreactors?

  • Methodological Answer : A two-layer approach addresses dynamic uncertainties:
    • Optimization Layer : Uses Successive Quadratic Programming (SQP) to calculate setpoints (e.g., feed rates, pH) for maximum productivity.
    • Control Layer : Dynamic Matrix Control (DMC) adjusts manipulated variables (e.g., cooling rates) to track setpoints. Challenges include model mismatch during fed-batch operations and delayed sensor feedback, mitigated via adaptive ANN updates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.